molecular formula C14H21N3O B3308288 N-(4-aminophenyl)-2-(azepan-1-yl)acetamide CAS No. 937633-52-8

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Cat. No.: B3308288
CAS No.: 937633-52-8
M. Wt: 247.34 g/mol
InChI Key: XRTWYRGWBPNOAM-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-aminophenyl)-2-(azepan-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-2-(azepan-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-12-5-7-13(8-6-12)16-14(18)11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTWYRGWBPNOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and proposed synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a potentially novel compound, this guide synthesizes information from established chemical principles and data from structurally related molecules to offer a predictive analysis of its properties and research potential. We present a detailed, step-by-step protocol for its synthesis and characterization, along with a discussion of its potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities based on the N-(4-aminophenyl)acetamide scaffold.

Introduction: A Molecule of Untapped Potential

The N-(4-aminophenyl)acetamide scaffold is a cornerstone in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3][4] Its derivatives have found applications as pharmaceuticals, including analgesics and anticancer agents, as well as in the dye and pigment industry.[4][5] The azepane moiety, a seven-membered saturated heterocycle, is also a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile building block for constructing complex molecular architectures.

This guide focuses on the novel compound N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, which combines these two important structural motifs. To date, this specific molecule is not well-documented in the scientific literature, suggesting it represents an unexplored area of chemical space. This guide aims to bridge this knowledge gap by providing a theoretical and practical framework for its synthesis, characterization, and potential applications.

Predicted Physicochemical Properties

The fundamental physicochemical properties of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide have been predicted based on its chemical structure. These properties are crucial for understanding its potential behavior in various chemical and biological systems.

Chemical Structure and Molecular Weight

The chemical structure of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is depicted below, along with its key identifiers.

Caption: Chemical structure of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name N-(4-aminophenyl)-2-(azepan-1-yl)acetamide-
Molecular Formula C₁₄H₂₁N₃OCalculated
Molecular Weight 247.34 g/mol Calculated
CAS Number Not available-
Predicted pKa Basic (amine): ~9-10; Acidic (amide): ~17-18Structural Analogy
Predicted logP 1.5 - 2.5Structural Analogy
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.Structural Analogy

Proposed Synthesis and Characterization

A plausible and efficient synthetic route for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is proposed, based on well-established N-acylation methodologies.[6][7][8] This two-step process involves the synthesis of the acylating agent, 2-(azepan-1-yl)acetyl chloride, followed by its reaction with 4-aminoacetanilide.

Synthetic Workflow

The proposed synthetic workflow is outlined below.

start 2-(Azepan-1-yl)acetic acid intermediate 2-(Azepan-1-yl)acetyl chloride start->intermediate Acyl chloride formation reagent1 Thionyl chloride (SOCl₂) reagent1->intermediate product N-(4-aminophenyl)-2-(azepan-1-yl)acetamide intermediate->product N-Acylation reagent2 4-Aminoacetanilide reagent2->product

Caption: Proposed synthetic workflow for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(azepan-1-yl)acetyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent N-acylation reaction. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(azepan-1-yl)acetic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(azepan-1-yl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

  • Rationale: The N-acylation of 4-aminoacetanilide with the synthesized acyl chloride will yield the target compound. A base, such as triethylamine, is used to neutralize the HCl generated during the reaction.[8]

  • Procedure:

    • Dissolve 4-aminoacetanilide (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2-(azepan-1-yl)acetyl chloride (1.0 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Characterization

The identity and purity of the synthesized N-(4-aminophenyl)-2-(azepan-1-yl)acetamide would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to confirm the presence of all expected proton and carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-N stretches.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight of the compound, confirming its molecular formula.[2]

  • Melting Point: The melting point of the purified compound will be determined as an indicator of its purity.

Potential Applications and Research Directions

While N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is a novel compound, its structural components suggest several promising avenues for research and application.

  • Medicinal Chemistry:

    • Intermediate for Drug Synthesis: This molecule could serve as a versatile intermediate for the synthesis of more complex drug candidates. The primary amino group can be further functionalized to introduce a wide range of pharmacophores.

    • Bioisostere for Known Drugs: The azepane ring can act as a bioisosteric replacement for other cyclic amines, such as piperidine or morpholine, in known drug scaffolds, potentially leading to improved efficacy or pharmacokinetic properties.

    • Novel Scaffolds for Drug Discovery: The compound itself could be screened for biological activity against various targets, given the prevalence of the N-(4-aminophenyl)acetamide and azepane motifs in bioactive molecules.[5][9] For instance, related N-(4-aminophenyl)acetamide derivatives have shown potential as anticancer agents and TRPV1 ligands.[5][9]

  • Materials Science:

    • Monomer for Polymer Synthesis: The primary amino group allows for its use as a monomer in the synthesis of novel polyamides or polyimides with potentially interesting thermal and mechanical properties.

    • Precursor for Dyes and Pigments: The N-(4-aminophenyl)acetamide core is a known chromophore, and this compound could be a precursor for the synthesis of new dyes and pigments.[4]

Predicted Safety and Handling

Given the absence of specific safety data for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a cautious approach to its handling is warranted, based on the known hazards of structurally related compounds.

  • General Precautions: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]

  • Toxicology: Aromatic amines can be toxic and may have carcinogenic properties.[13][14] Therefore, this compound should be handled as a potentially hazardous substance.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek medical attention.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a novel and promising chemical entity with the potential for a wide range of applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential uses. The detailed experimental protocol and predictive analysis of its properties are intended to serve as a valuable resource for researchers interested in exploring this untapped area of chemical space. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of this intriguing molecule.

References

  • Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1040. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Scilit. [Link]

  • Sugamori, K. S., et al. (2020). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. PubMed. [Link]

  • N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. gsrs.ncats.nih.gov. [Link]

  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST WebBook. [Link]

  • Foye, W. O., & Speranza, J. P. (1970). N-acyl derivatives of bis-(4-aminophenyl) disulfide and its thiolsulfinate. Journal of Pharmaceutical Sciences, 59(2), 259-261. [Link]

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. [Link]

  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Inxight Drugs. [Link]

  • An environment-friendly process for selective acylation of aminophenol.
  • 4-Aminoacetanilide. Wikipedia. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [Link]

  • N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide. Pharmaffiliates. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • N-Acylation in combinatorial chemistry. Arkat USA. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. [Link]

  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Sciforum. [Link]

  • Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing). [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed. [Link]

  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ARKIVOC. [Link]

Sources

Physicochemical Properties of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a specialized chemical scaffold with significant potential in CNS (Central Nervous System) and epigenetic drug discovery.

Executive Summary & Chemical Identity[1]

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a hybrid pharmacophore combining a lipophilic, seven-membered azepane ring with a polar amino-acetanilide core. This structure bridges the chemical space between classic local anesthetics (e.g., lidocaine analogues) and modern histone deacetylase (HDAC) inhibitors.

Its utility in drug design stems from the "Azepane Effect"—the introduction of a seven-membered ring which, compared to piperidine or pyrrolidine, enhances lipophilicity and conformational entropy, often improving blood-brain barrier (BBB) penetration and altering receptor binding kinetics [1, 2].

Chemical Data
PropertySpecification
IUPAC Name N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
SMILES Nc1ccc(NC(=O)CN2CCCCCC2)cc1
Core Motifs Azepane (Homopiperidine), Acetamide Linker, p-Phenylenediamine

Physicochemical Profiling

Analysis of the core properties determining drug-likeness and bioavailability.

Lipophilicity and Solubility

The azepane ring significantly increases the lipophilicity of the molecule compared to diethylamine or piperidine analogs. This modulation is critical for tuning membrane permeability.

  • LogP (Predicted): ~1.6 – 1.9

    • Implication: The molecule resides in the optimal range for oral bioavailability (Rule of 5) and CNS penetration (LogP ~2).

  • Solubility (pH-dependent):

    • Acidic pH (pH 1.2 - 4.0): High solubility. The azepane nitrogen (pKa ~10.2) is fully protonated, forming a cationic species.

    • Physiological pH (pH 7.4): Moderate solubility. The molecule exists in equilibrium between the cationic and neutral forms.

    • Basic pH (>10): Low solubility. The neutral species predominates, potentially leading to precipitation.

Ionization Constants (pKa)

Understanding the ionization state is vital for predicting absorption and receptor interaction.

Functional GroupApprox. pKaState at pH 7.4Role in Binding
Azepane Nitrogen 10.2 ± 0.5Protonated (+1)Ionic interaction (Salt bridge) with Asp/Glu residues in target proteins.
Aniline Nitrogen 4.8 ± 0.2Neutral (0)H-bond donor; critical for "hinge binding" in kinases or Zn-chelation in HDACs.
Amide Nitrogen >15Neutral (0)H-bond donor/acceptor backbone.
Molecular Surface Properties
  • Polar Surface Area (PSA): ~58 Ų

    • Analysis: Well below the 90 Ų threshold typically required for BBB penetration, suggesting this scaffold is highly suitable for CNS targets [3].

  • Rotatable Bonds: 4 (High flexibility in the linker and azepane ring).

Synthesis & Experimental Protocols

Field-proven methodologies for generation and characterization.

Synthesis Pathway

The most robust synthetic route utilizes a convergent approach, avoiding the oxidation of the sensitive aniline group by using a nitro-precursor.

Synthesis Start 4-Nitroaniline Step1 Chloroacetylation (ClCH2COCl, Et3N, DCM) Start->Step1 Inter1 2-chloro-N-(4-nitrophenyl)acetamide Step1->Inter1 Step2 Nucleophilic Substitution (Azepane, K2CO3, MeCN, Reflux) Inter1->Step2 Inter2 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Step3->Final

Figure 1: Convergent synthesis pathway protecting the oxidation-prone aniline moiety until the final step.

Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility at physiological pH.

  • Preparation: Weigh 5 mg of the compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of PBS (Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours (300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 with Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).

    • Analyze via HPLC-UV (254 nm) against a standard curve.

  • Calculation:

    
    .
    

Drug Design Applications & SAR Implications[4][5][6][7]

Scaffold Hopping (Bioisosterism)

This compound serves as a strategic bioisostere for Procainamide (anti-arrhythmic) and Lidocaine derivatives.

  • The Azepane Advantage: Replacing the diethylamine or piperidine group with azepane often increases potency at Voltage-Gated Sodium Channels (NaV) due to enhanced hydrophobic interaction within the pore [1, 4].

  • The "Reverse Amide" Linker: Unlike Procainamide (Benzamide-Linker-Amine), this molecule features an Aniline-Amide-Linker-Amine connectivity. This alters metabolic stability, specifically reducing susceptibility to plasma esterases, though it remains sensitive to amidases.

Epigenetic Modulators (HDAC Inhibition)

The 4-aminoanilide motif is a known "Surface Recognition Cap" or Zinc-Binding Group (ZBG) precursor in Class I HDAC inhibitors (e.g., Tacedinaline).

  • Design Strategy: The azepane tail can be exploited to reach the hydrophobic "foot" pocket of the HDAC enzyme, while the 4-amino group coordinates with the Zinc ion or interacts with the rim of the catalytic tunnel.

ADME/Tox Considerations
  • Metabolic Liability: The primary metabolic soft spot is the N-acetylation of the 4-amino group (by NAT1/NAT2), which can render the molecule inactive or change its clearance profile.

  • Toxophore Alert: The 4-aminoaniline moiety can undergo metabolic activation to a quinone imine, a reactive electrophile. Structural modification (e.g., fluorine substitution on the phenyl ring) is recommended to mitigate this risk during lead optimization.

Logical Workflow for Lead Optimization

The following diagram illustrates the decision matrix for optimizing this scaffold based on physicochemical feedback.

Optimization Start Scaffold: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Test1 Test: Solubility (pH 7.4) Start->Test1 Decision1 Is Solubility > 50 µM? Test1->Decision1 Test2 Test: Metabolic Stability (Microsomal Stability) Decision1->Test2 Yes Action1 Strategy: Add Solubilizing Group (e.g., Morpholine for Azepane) Decision1->Action1 No Decision2 Is t1/2 > 30 min? Test2->Decision2 Action2 Strategy: Block N-Acetylation (Methylate Aniline or F-sub) Decision2->Action2 No Success Advance to In Vivo PK/PD Decision2->Success Yes Action1->Start Re-synthesis Action2->Start Re-synthesis

Figure 2: Iterative optimization cycle focusing on solubility and metabolic stability.

References

  • BenchChem. (2025).[1] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

  • Journal of Medicinal Chemistry. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorg Med Chem Lett. 2010 Aug 15;20(16):4878-81. Retrieved from

  • Santa Cruz Biotechnology. N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Product Data. Retrieved from

  • MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Structure-Activity Relationship. Retrieved from

Sources

Comprehensive Literature Review and Synthetic Directives for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (CAS Number: 937633-52-8) is a highly versatile bifunctional building block frequently utilized in the design of pharmaceutical libraries, particularly for kinase inhibitors, GPCR ligands, and histone deacetylase (HDAC) inhibitors. Structurally, it features a hydrophobic, seven-membered azepane (hexamethyleneimine) ring connected via an acetamide linker to a para-phenylenediamine core.

This whitepaper outlines a highly robust, scalable, and self-validating three-step synthetic pathway. By leveraging fundamental principles of chemoselectivity and thermodynamic control, this guide provides researchers with a field-proven methodology to synthesize this compound with high fidelity.

Retrosynthetic Analysis & Strategic Pathway Design

The synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is best approached through a linear, three-step sequence designed to minimize protecting group manipulations.

  • C-N Disconnection (Reduction): The target aniline is retrosynthetically disconnected to its corresponding nitroarene precursor, 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide. Nitro groups are highly stable during upstream alkylations and can be cleanly reduced in the final step.

  • C-N Disconnection (Alkylation): The azepane ring is disconnected from the acetamide linker, revealing hexamethyleneimine (azepane) and 2-chloro-N-(4-nitrophenyl)acetamide.

  • Amide Bond Disconnection: The chloroacetamide precursor is disconnected into commercially available 4-nitroaniline and chloroacetyl chloride.

Retrosynthesis Target N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (Target Molecule) Intermediate 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide (Nitro Intermediate) Target->Intermediate Nitro Reduction Precursor 2-chloro-N-(4-nitrophenyl)acetamide (Alkylating Agent) Intermediate->Precursor N-Alkylation Start3 Azepane Intermediate->Start3 Nucleophile Start1 4-Nitroaniline Precursor->Start1 Amidation Start2 Chloroacetyl Chloride Precursor->Start2 Acyl Donor

Retrosynthetic disconnection of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Mechanistic Evaluation & Step-by-Step Methodologies

Step 1: Chemoselective N-Acylation of 4-Nitroaniline

Causality & Design: The first step involves the nucleophilic acyl substitution of chloroacetyl chloride by 4-nitroaniline. Despite the strongly electron-withdrawing nature of the para-nitro group, which reduces the nucleophilicity of the amine, the extreme electrophilicity of the acyl chloride ensures the reaction proceeds efficiently[1]. Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the starting aniline.

Protocol:

  • Suspend 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add Et₃N (1.2 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic reaction and limit di-acylation[1].

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bright yellow 4-nitroaniline spot indicates completion.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: S_N2 N-Alkylation with Azepane

Causality & Design: The incorporation of the seven-membered azepane ring is achieved via an S_N2 displacement of the primary alkyl chloride. Because azepane is a bulky secondary amine, the reaction requires elevated temperatures. Potassium carbonate (K₂CO₃) is chosen as a heterogeneous, non-nucleophilic base to mop up the generated HCl without competing for the electrophile. The addition of a catalytic amount of Potassium Iodide (KI) accelerates the reaction via a Finkelstein mechanism, temporarily converting the alkyl chloride to a more reactive alkyl iodide[2].

Protocol:

  • Dissolve the crude 2-chloro-N-(4-nitrophenyl)acetamide (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add azepane (1.2 eq), finely powdered K₂CO₃ (2.0 eq), and KI (0.1 eq)[2].

  • Reflux the mixture at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. Look for the complete consumption of the starting material and the appearance of the product mass ([M+H]⁺ = 278.1).

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (DCM/MeOH 95:5) to yield 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide.

Step 3: Chemoselective Nitro Reduction

Causality & Design: The final step requires the reduction of the aromatic nitro group to a primary amine. While dissolving metal reductions (e.g., Fe/NH₄Cl) are viable, heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its operational simplicity, high yield, and clean reaction profile[3]. Since there are no reducible halogens or benzyl ethers remaining in the molecule, Pd/C under 1 atmosphere of hydrogen gas provides perfect chemoselectivity[3].

Protocol:

  • Dissolve 2-(azepan-1-yl)-N-(4-nitrophenyl)acetamide (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Carefully add 10% Pd/C (0.05 eq Pd) under a gentle stream of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times.

  • Stir vigorously at room temperature for 6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS for the target mass ([M+H]⁺ = 248.1). NMR should show the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ group.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford pure N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Process Flow & Validation Checkpoints

Workflow Step1 Step 1: Amidation 4-Nitroaniline + Chloroacetyl Chloride Solvent: DCM, Base: Et3N QC1 QC 1: TLC & LC-MS Check for complete consumption of 4-nitroaniline Step1->QC1 Step2 Step 2: SN2 Alkylation Add Azepane + K2CO3 + KI (cat.) Solvent: MeCN, 80 °C QC1->Step2 QC2 QC 2: LC-MS & NMR Confirm azepane integration Mass: [M+H]+ 278.1 Step2->QC2 Step3 Step 3: Catalytic Hydrogenation H2 (1 atm), 10% Pd/C Solvent: MeOH/EtOAc, RT QC2->Step3 QC3 QC 3: Final Purity Check NMR, HRMS, HPLC Target Mass: [M+H]+ 248.1 Step3->QC3

Experimental workflow and critical analytical checkpoints for synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic parameters, stoichiometries, and expected yields for the synthetic sequence.

StepReaction TypeReagents & SolventsTemp / TimeExpected YieldIn-Process Control (IPC)
1 N-Acylation4-Nitroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Et₃N (1.2 eq), DCM0 °C → RT / 4 h85 - 90%TLC (Hex/EtOAc 7:3), LC-MS
2 N-AlkylationAzepane (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), MeCN80 °C / 12 h75 - 85%LC-MS ([M+H]⁺ 278.1)
3 Nitro ReductionH₂ (1 atm), 10% Pd/C (0.05 eq), MeOH/EtOAcRT / 6 h> 90%NMR, HPLC, HRMS ([M+H]⁺ 248.1)

References

1. 2.1[1] 3.2[2] 4.3[3]

Sources

Metabolic stability of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in silico

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Predicting the Metabolic Fate of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: An In Silico Approach

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of a drug from administration to therapeutic action, its metabolic fate is a critical determinant of success or failure. Metabolic stability, the susceptibility of a compound to biotransformation, governs its pharmacokinetic profile, including its half-life, bioavailability, and potential for generating active or toxic metabolites.[1][2] Early-stage assessment of this parameter is not merely a screening step but a strategic imperative, allowing for the rational design of molecules with optimized persistence and safety profiles.[3][4] In silico methodologies have emerged as indispensable tools in this endeavor, offering rapid, cost-effective, and resource-efficient means to predict a compound's metabolic liabilities before a single molecule is synthesized.[3][5]

This guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, using a suite of computational tools and predictive methodologies. We will dissect the molecule's structure to identify potential metabolic hotspots, outline a rigorous in silico workflow, and interpret the predictive data to inform subsequent drug design and development efforts.

Part 1: Structural Scrutiny and Hypothesis Generation

The metabolic liability of a molecule is intrinsically linked to its chemical structure.[1] A thorough analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide reveals three key structural motifs, each with a known predisposition to specific metabolic pathways.

Molecular Structure: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

  • The 4-Aminophenyl Group: This aromatic amine is a well-documented substrate for Cytochrome P450 (CYP) enzymes, particularly CYP1A2.[6][7] The primary metabolic route is N-hydroxylation, an initial activation step that can lead to the formation of reactive intermediates or prepare the molecule for subsequent Phase II conjugation reactions.[6][8]

  • The Acetamide Linker: Amide bonds are susceptible to hydrolysis by various enzymes, such as amidases. The stability of this linker is a crucial factor, as its cleavage would break the molecule into two distinct fragments, terminating its action. The acetamide group itself can influence physicochemical properties like solubility and membrane permeability, which indirectly affect metabolism.[9][10]

  • The Azepane Ring: This seven-membered saturated heterocycle presents multiple sites for oxidative metabolism.[11][12] Carbon-hydrogen bonds on the ring, particularly those alpha to the nitrogen atom, are potential targets for hydroxylation by CYP enzymes. Larger, flexible rings like azepane can sometimes exhibit lower metabolic stability compared to smaller, more rigid counterparts.[13]

Based on this structural analysis, we can formulate initial hypotheses regarding the metabolic fate of the compound.

Structural MoietyPotential Metabolic PathwayKey Enzymes InvolvedPredicted Impact on Stability
4-Aminophenyl N-Hydroxylation, N-GlucuronidationCYP1A2, UGTsPotential major site of metabolism, "soft spot"
Acetamide Linker Amide HydrolysisAmidases, CarboxylesterasesPotential liability; cleavage leads to inactivation
Azepane Ring C-Hydroxylation, N-dealkylationCYP3A4, CYP2D6Multiple potential sites for oxidation

Part 2: The In Silico Metabolic Prediction Workflow

A robust in silico evaluation follows a multi-step, hierarchical process, moving from broad predictions of overall stability to specific identification of metabolic sites and products. This workflow allows for a comprehensive assessment and provides actionable data for medicinal chemists.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Metabolite Profiling mol_input Input Molecule (SMILES/SDF) global_stability Global Stability Prediction (e.g., PredMS, MetStabOn) mol_input->global_stability som_prediction Site of Metabolism (SoM) ID (e.g., SMARTCyp, Xenosite) global_stability->som_prediction If Unstable enzyme_id Metabolizing Enzyme ID (e.g., WhichP450™) global_stability->enzyme_id metabolite_pred Metabolite Structure Prediction (e.g., BioTransformer, GLORYx) som_prediction->metabolite_pred enzyme_id->metabolite_pred data_analysis Data Synthesis & Liability Assessment metabolite_pred->data_analysis

Caption: In Silico Metabolic Stability Prediction Workflow.

Protocol 1: Comprehensive In Silico Metabolic Stability Assessment

This protocol outlines the steps to predict the metabolic fate of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Objective: To predict the overall metabolic stability, identify the primary sites of metabolism (SoMs), and elucidate the structures of the most probable metabolites.

Tools: A combination of freely available and commercial software is recommended for a consensus approach.

Tool CategoryExample ToolsPrimary Function
Global Stability Predictors PredMS[14][15], MetStabOn[16]Classify compound as stable/unstable or predict half-life/clearance.
Site of Metabolism (SoM) Predictors SMARTCyp, Xenosite, P450 Site of Metabolism Prediction (Optibrium)[17]Identify specific atoms within the molecule most susceptible to metabolism.
Metabolite Structure Predictors BioTransformer[18], GLORYx[18], MetaPredictor[19]Generate the chemical structures of potential Phase I and Phase II metabolites.

Methodology:

  • Molecule Input:

    • Obtain the canonical SMILES string for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: C1CCN(CC(=O)NC2=CC=C(C=C2)N)CC1.

    • Ensure the structure is correctly represented and neutralized.

  • Global Stability Prediction:

    • Submit the SMILES string to a tool like PredMS.[14] This model, based on random forest algorithms, classifies compounds as stable or unstable in human liver microsomes.[15]

    • Expected Output: A binary classification (e.g., "Unstable") and a probability score.

    • Causality: This first step provides a high-level overview. An "unstable" prediction immediately flags the molecule for further investigation and justifies a deeper dive into specific metabolic pathways.

  • Site of Metabolism (SoM) Identification:

    • Input the SMILES string into a SoM prediction tool. These tools often use accessibility and reactivity principles to rank potential metabolic sites.[19]

    • Expected Output: The input molecule structure with atoms colored or scored according to their metabolic lability. For our target molecule, high scores are anticipated for the aniline nitrogen and several carbons on the azepane ring.

    • Causality: This step pinpoints the molecular "soft spots." By identifying the most labile sites, medicinal chemists can devise strategies (e.g., blocking the site with a fluorine or methyl group) to enhance stability.[17]

  • Metabolite Structure Prediction:

    • Utilize a tool like BioTransformer, which integrates machine learning with a rule-based framework to predict biotransformations.[18]

    • Set parameters to include major human CYP-mediated reactions and Phase II conjugations (e.g., glucuronidation).

    • Expected Output: A list of potential metabolite structures, often ranked by likelihood, along with the enzymatic reaction responsible for their formation.

    • Causality: Predicting the actual structures of metabolites is crucial for several reasons. It helps analytical chemists know what to look for in in vitro experiments and allows for the in silico assessment of whether a metabolite might be pharmacologically active or potentially toxic.

  • Data Synthesis and Interpretation:

    • Consolidate the results. The global prediction ("unstable") should be explained by the SoM results (e.g., high lability at the aniline nitrogen). The top-ranked predicted metabolites should correspond to modifications at these identified SoMs.

    • A self-validating system: If the SoM predictor highlights a site but the metabolite predictor generates no corresponding products, it may suggest an unusual metabolic pathway not covered by the tool's ruleset, warranting further investigation.

Part 3: Predicted Metabolic Pathways and Data Interpretation

Executing the described workflow for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide would likely yield the following key predictions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(4-aminophenyl)-2- (azepan-1-yl)acetamide M1 N-Hydroxy-aniline Metabolite Parent->M1 CYP1A2 M2 Azepane C-Hydroxy Metabolite Parent->M2 CYP3A4/2D6 M3 Hydrolyzed Metabolites (Acid and Amine) Parent->M3 Amidase M4 N-Glucuronide Conjugate M1->M4 UGT

Caption: Predicted Metabolic Pathways for the Target Compound.

Hypothetical Prediction Results Summary
Prediction TypeResultInterpretation & Rationale
Global Stability Unstable (Predicted t½ < 30 min in HLM)The presence of the aromatic amine and the large saturated ring are strong indicators of metabolic liability, consistent with predictions from models trained on large datasets.[14][20]
Primary SoM 1. Aniline Nitrogen2. Azepane C4/C5 position3. Acetamide Carbonyl1. The primary amine is highly susceptible to CYP1A2-mediated N-hydroxylation.[6][21]2. These positions on the flexible azepane ring are sterically accessible for CYP-mediated oxidation.[13]3. The amide bond is a potential site for hydrolysis.
Key Predicted Metabolites 1. N-(4-(hydroxyamino)phenyl)-2-(azepan-1-yl)acetamide2. N-(4-aminophenyl)-2-(4-hydroxyazepan-1-yl)acetamide3. 4-aminophenylamine + 2-(azepan-1-yl)acetic acid1. Result of Phase I oxidation at the primary SoM.2. Result of Phase I oxidation on the azepane ring.3. Result of amide bond hydrolysis.
Predicted Enzymes CYP1A2, CYP3A4, UGTsCYP1A2: Primarily responsible for aromatic amine oxidation.[7]CYP3A4: A versatile enzyme known to oxidize saturated rings.UGTs: Responsible for conjugating the N-hydroxy metabolite, facilitating its excretion.[17]

Conclusion and Strategic Outlook

The in silico analysis strongly suggests that N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is likely to be metabolically unstable. The primary routes of degradation are predicted to be N-hydroxylation of the 4-aminophenyl group, likely mediated by CYP1A2, and oxidation of the azepane ring. These predictions provide clear, actionable guidance for the next cycle of drug design.

Recommendations for Optimization:

  • Mitigate Aromatic Amine Metabolism: Consider replacing the aniline with a less metabolically labile bioisostere (e.g., a fluoro-substituted phenyl or a heterocyclic ring) to reduce susceptibility to CYP1A2.

  • Stabilize the Azepane Ring: Introduce substituents, such as methyl or fluoro groups, at the predicted sites of hydroxylation on the azepane ring to sterically block the metabolic attack. Alternatively, reducing the ring size to a more stable piperidine or pyrrolidine could be explored.[13]

  • Reinforce the Linker: While predicted to be a secondary pathway, if amide hydrolysis is confirmed in vitro, modifying the groups adjacent to the amide bond could increase its stability.

This technical guide demonstrates a systematic, evidence-based in silico strategy for assessing metabolic stability. By integrating structural analysis with a multi-faceted computational workflow, researchers can proactively identify and address metabolic liabilities, significantly improving the efficiency and success rate of the drug discovery process.[4] The ultimate goal is not merely to predict failure, but to rationally design success.

References

  • Lee, T., Kim, H., Lee, J. et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Available at: [Link]

  • Kazmi, S. R., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Frontiers in Chemistry. Available at: [Link]

  • Lee, T., Kim, H., Lee, J. et al. (2021). PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. PubMed. Available at: [Link]

  • Kazmi, S. R., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed. Available at: [Link]

  • Butler, M. A., et al. (1995). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. PubMed. Available at: [Link]

  • Butler, M. A., et al. (1995). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Oxford Academic. Available at: [Link]

  • Li, F., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics. Available at: [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Available at: [Link]

  • S. Djoumbou-Feunang, Y., et al. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Available at: [Link]

  • Noviyanti, R. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. Available at: [Link]

  • Liu, X., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. BMC Bioinformatics. Available at: [Link]

  • Du, H., et al. (2022). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. Available at: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Turesky, R. J., et al. (2003). Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC). PubMed. Available at: [Link]

  • Josephy, P. D., et al. (1999). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology. Available at: [Link]

  • S. I. Tumminello, S., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Molecules. Available at: [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?. Available at: [Link]

  • Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]

  • T. Choru, A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Azepane. Available at: [Link]

  • Rudzinska-Szostak, E., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules. Available at: [Link]

  • B. Le, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Available at: [Link]

  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net. Available at: [Link]

  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). In Vitro Metabolic Stability: Preclinical Pharmacology Core. Available at: [Link]

  • Shanu-Wilson, J. (2023). Metabolism of 2022 FDA approved small molecule drugs PART 2. Hypha Discovery Blogs. Available at: [Link]

  • Tian, Y., et al. (2022). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nature Portfolio. (2025). Targeting rewired metabolic pathways in pancreatic cancer. Available at: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, three-step protocol for the synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a valuable bifunctional molecule for researchers in medicinal chemistry and drug development. The synthetic strategy begins with the acylation of p-nitroaniline, followed by nucleophilic substitution with azepane, and concludes with the chemoselective reduction of the nitro group. This guide emphasizes the causality behind procedural choices, robust reaction conditions, and in-process controls to ensure reproducibility and high yield. It is designed for an audience of researchers, scientists, and drug development professionals, offering both a practical laboratory guide and an understanding of the underlying chemical principles.

Introduction and Strategic Overview

N-(4-aminophenyl) acetamide derivatives are significant structural motifs found in a range of biologically active compounds, including kinase inhibitors and antagonists for transient receptor potential (TRP) channels.[1][2] The title compound, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, incorporates a primary aromatic amine and a tertiary amine within an azepane ring, making it a versatile intermediate for further chemical elaboration in drug discovery programs.[3][4]

The synthesis strategy outlined herein is a robust and logical sequence designed to manage the different reactivities of the functional groups involved. The overall process can be visualized as follows:

  • Protection and Activation: The synthesis commences with p-nitroaniline. The aromatic amine is first acylated with chloroacetyl chloride. This serves a dual purpose: it transforms the amine into a less reactive amide and simultaneously introduces a reactive alkyl chloride handle for the subsequent step. This type of acylation is a classic example of the Schotten-Baumann reaction.[5]

  • C-N Bond Formation: The resulting chloroacetamide intermediate undergoes a nucleophilic substitution reaction with the secondary amine, azepane. This step builds the core structure of the target molecule.

  • Deprotection/Reduction: The final step involves the reduction of the aromatic nitro group to a primary amine. For this transformation, a well-established and highly reliable method using iron powder and ammonium chloride is employed, which is known for its chemoselectivity and milder conditions compared to catalytic hydrogenation or harsher acidic reductions.[6][7]

G pNA p-Nitroaniline Int1 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate 1) pNA->Int1 Step 1: Acylation (Chloroacetyl Chloride) Int2 N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide (Intermediate 2) Int1->Int2 Step 2: Nucleophilic Substitution (Azepane) FP N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (Final Product) Int2->FP Step 3: Nitro Group Reduction (Fe / NH4Cl)

Caption: High-level overview of the three-step synthesis pathway.

Detailed Synthesis Protocol

Part A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide (Intermediate 1)

This initial step involves the acylation of p-nitroaniline with chloroacetyl chloride. The reaction is typically performed under reflux conditions to ensure complete conversion.[8]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
p-NitroanilineC₆H₆N₂O₂138.120.07241.010.0 g
Chloroacetyl ChlorideC₂H₂Cl₂O112.940.1191.6513.5 g (9.5 mL)
Ethyl AcetateC₄H₈O₂88.11--150 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-nitroaniline (10.0 g, 0.0724 mol).

  • Add chloroacetyl chloride (9.5 mL, 0.119 mol). Caution: Chloroacetyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 1 hour.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-nitroaniline spot is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully add ethyl acetate (150 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash with water (3 x 100 mL) to remove any unreacted chloroacetyl chloride and hydrochloric acid byproduct.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid, 2-chloro-N-(4-nitrophenyl)acetamide, is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol. Expected yield is approximately 11-12 g.

Part B: Synthesis of N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide (Intermediate 2)

This step involves the nucleophilic substitution of the chloride on Intermediate 1 with azepane. The reaction is analogous to similar substitutions on N-aryl chloroacetamides.[9]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
Intermediate 1C₈H₇ClN₂O₃214.610.05131.011.0 g
AzepaneC₆H₁₃N99.170.06151.26.1 g (7.1 mL)
TolueneC₇H₈92.14--150 mL
Potassium CarbonateK₂CO₃138.210.10262.014.2 g

Procedure:

  • To a 250 mL round-bottom flask, add Intermediate 1 (11.0 g, 0.0513 mol), toluene (150 mL), and potassium carbonate (14.2 g, 0.1026 mol). The base is crucial to neutralize the HCl formed during the reaction.

  • Stir the suspension at room temperature.

  • Add azepane (7.1 mL, 0.0615 mol) dropwise to the mixture over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours.[9]

  • Monitor the reaction by TLC for the disappearance of Intermediate 1.

  • Once complete, cool the reaction to room temperature and filter to remove the potassium carbonate and other inorganic salts.

  • Wash the filtrate with water (2 x 75 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford pure N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide as a solid.

Part C: Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (Final Product)

The final step is the reduction of the aromatic nitro group to an amine using iron powder in the presence of ammonium chloride. This method is highly effective and avoids the need for high-pressure hydrogenation equipment.[6][10]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
Intermediate 2C₁₄H₁₉N₃O₃277.320.0361.010.0 g
Iron Powder (<325 mesh)Fe55.850.185.010.05 g
Ammonium ChlorideNH₄Cl53.490.185.09.63 g
EthanolC₂H₅OH46.07--120 mL
WaterH₂O18.02--30 mL

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Intermediate 2 (10.0 g, 0.036 mol), ethanol (120 mL), and water (30 mL).

  • To this suspension, add ammonium chloride (9.63 g, 0.18 mol) and iron powder (10.05 g, 0.18 mol).[10][11]

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and stir vigorously. The reaction is often exothermic.

  • Maintain reflux for 2-3 hours. Monitor the reaction by TLC until Intermediate 2 is fully consumed.[6]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (150 mL).

  • Filter the hot mixture through a pad of Celite® to remove the iron powder and iron salts. Wash the Celite® pad thoroughly with additional ethyl acetate (3 x 50 mL).[10][11]

  • Transfer the combined filtrate to a separatory funnel. Wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

Laboratory Workflow and Characterization

The successful synthesis of the target compound relies on a systematic workflow that includes reaction execution, monitoring, and product isolation.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Substitution cluster_2 Step 3: Reduction s1_setup Setup: p-Nitroaniline + Chloroacetyl Chloride s1_react Reflux (1 hr) s1_setup->s1_react s1_workup Workup: EtOAc addition, H2O wash s1_react->s1_workup s1_isolate Isolate Intermediate 1 s1_workup->s1_isolate s2_setup Setup: Int. 1 + Azepane + K2CO3 in Toluene s1_isolate->s2_setup s2_react Heat (60°C, 2-4 hrs) s2_setup->s2_react s2_workup Workup: Filter, wash, concentrate s2_react->s2_workup s2_isolate Purify & Isolate Int. 2 s2_workup->s2_isolate s3_setup Setup: Int. 2 + Fe/NH4Cl in EtOH/H2O s2_isolate->s3_setup s3_react Reflux (2-3 hrs) s3_setup->s3_react s3_workup Workup: Filter through Celite®, wash s3_react->s3_workup s3_isolate Isolate Final Product s3_workup->s3_isolate analysis Final Analysis: NMR, MS, MP s3_isolate->analysis Characterization

Caption: Detailed laboratory workflow from starting materials to final analysis.

Characterization: The identity and purity of the final product, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): To assess purity.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches for the amine, C=O stretch for the amide).

Conclusion

This application note provides a reliable and detailed three-step synthesis for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide from commercially available starting materials. By explaining the rationale behind each step—from the initial Schotten-Baumann acylation through nucleophilic substitution and final chemoselective nitro reduction—this protocol serves as a robust guide for researchers. The described methods are scalable and utilize common laboratory reagents and techniques, making the target compound readily accessible for applications in medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Krishnamurthy, R., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • StackExchange. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
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  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Bertin Bioreagent. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals. Retrieved from [Link]

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  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1036-1041.
  • ResearchGate. (2023, November 17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • ResearchGate. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Bah-Abdullah, I., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-92.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(14), 4271-4281.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.
  • This reference is not directly cited in the text but was reviewed for general knowledge.

Sources

Application Note: A Systematic Approach to Solvent Selection for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical step in the development of pharmaceutical products, profoundly influencing the manufacturing process, product purity, stability, and bioavailability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for dissolving N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a novel active pharmaceutical ingredient (API). The guide details a multi-faceted approach, beginning with a theoretical analysis of the solute's physicochemical properties, followed by a structured experimental workflow for solubility screening and determination. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data crucial for downstream process development and formulation.

Introduction: The Criticality of Solvent Selection

In the synthesis and formulation of active pharmaceutical ingredients (APIs), solvents are not merely inert media but active participants that can dictate yield, crystal form (polymorphism), purity, and solubility.[3][4] The choice of solvent can significantly impact the therapeutic efficacy and safety of the final drug product.[5] Consequently, a rational, data-driven approach to solvent selection is paramount.[6] This is particularly true for novel chemical entities like N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, where established solubility data is often unavailable.

Furthermore, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for residual solvent levels in pharmaceutical products, classifying solvents based on their toxicity.[7][8][9] This necessitates a careful consideration of not only the solvent's efficacy but also its safety profile to ensure patient safety and regulatory compliance.[3]

This guide will walk through a systematic process for identifying a suitable solvent for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, integrating theoretical principles with practical experimental protocols.

Physicochemical Characterization of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

A thorough understanding of the solute's molecular structure is the foundation of any rational solvent selection process. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar intermolecular forces are more likely to be miscible.[10]

Molecular Structure:

  • Chemical Name: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

  • Molecular Formula: C₁₅H₂₃N₃O[11]

  • Molecular Weight: 261.36 g/mol [11]

Structural Features Influencing Solubility:

  • Hydrogen Bond Donors: The primary aromatic amine (-NH₂) and the amide (-NH-) group can donate hydrogen bonds.

  • Hydrogen Bond Acceptors: The nitrogen atoms in the azepane ring, the amide oxygen, and the primary amine can all accept hydrogen bonds.

  • Polar Moieties: The presence of amine and amide functional groups imparts significant polarity to the molecule.

  • Non-polar Regions: The phenyl ring and the aliphatic azepane ring contribute to the non-polar character of the molecule.

This amphiphilic nature suggests that a solvent with a balanced combination of polarity, hydrogen bonding capability, and non-polar character will likely be the most effective.

Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) provide a more quantitative framework for assessing solvent-solute compatibility.[12][13] The total Hildebrand solubility parameter is divided into three components:

  • δd: Energy from dispersion forces

  • δp: Energy from dipolar intermolecular forces

  • δh: Energy from hydrogen bonds

The principle behind HSP is that substances with similar (δd, δp, δh) values are likely to be miscible.[14][15] While the experimental determination of a novel compound's HSP is beyond the scope of this initial guide, the concept underpins the rationale for screening a diverse range of solvents with varying parameters.

A Curated List of Candidate Solvents for Screening

The following table presents a list of candidate solvents for screening, categorized by their properties and ICH classification. This list is not exhaustive but provides a rational starting point for experimental investigation.

Solvent Class (ICH) Polarity Type Boiling Point (°C) Rationale for Inclusion
Water-Polar Protic100Baseline for aqueous solubility; relevant for biological context.
Ethanol3Polar Protic78.4Good hydrogen bonding capability; low toxicity.[8]
Isopropanol (IPA)3Polar Protic82.6Similar to ethanol but with increased non-polar character.
Methanol2Polar Protic64.7High polarity and hydrogen bonding; use with caution due to toxicity.[7]
Acetone3Polar Aprotic56Good dipole moment; can accept hydrogen bonds.
Acetonitrile2Polar Aprotic81.6Strong dipole moment; often used in chromatography.[3]
Dimethyl Sulfoxide (DMSO)3Polar Aprotic189High polarity and aprotic nature; excellent dissolving power.
Dichloromethane (DCM)2Non-polar (weakly polar)39.6Can interact with non-polar regions; often used in synthesis.[16]
Ethyl Acetate3Moderately Polar Aprotic77.1Ester functionality provides moderate polarity.
Tetrahydrofuran (THF)2Polar Aprotic66Ether linkage provides hydrogen bond accepting capability.

Experimental Protocols for Solubility Determination

A two-tiered approach is recommended for determining the solubility of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: an initial rapid kinetic solubility screen followed by a more rigorous equilibrium solubility determination for promising candidates.

Workflow for Solvent Screening and Selection

The following diagram illustrates the logical flow of the experimental process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis A Prepare 10 mg/mL stock solution of API in DMSO B Aliquot 10 µL of stock into 190 µL of each test solvent (Final Conc: 0.5 mg/mL) A->B C Incubate with shaking for 2 hours at 25°C B->C D Visually inspect for precipitation C->D E Qualitative Assessment: Soluble, Partially Soluble, Insoluble D->E F Select promising solvents from Phase 1 E->F Proceed with soluble candidates G Prepare saturated solutions by adding excess API to each solvent F->G H Equilibrate at 37°C for 24-48 hours with agitation (Shake-Flask Method) G->H I Filter supernatant to remove undissolved solid H->I J Quantify concentration via validated HPLC-UV method I->J K Determine Equilibrium Solubility (mg/mL) J->K

Caption: Experimental workflow for solvent selection.

Protocol 1: Kinetic Solubility Screening

This high-throughput method provides a rapid assessment of solubility and is particularly useful for initial screening of multiple solvents.[17][18]

Objective: To quickly identify solvents in which N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is readily soluble at a target concentration.

Materials:

  • N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

  • DMSO (anhydrous)

  • Candidate solvents (from Table)

  • 96-well microplate

  • Plate shaker

  • Micro-pipettors

Procedure:

  • Prepare a 20 mM stock solution of the API in DMSO.[19]

  • In a 96-well plate, add 195 µL of each candidate solvent to separate wells.

  • Add 5 µL of the DMSO stock solution to each well. This results in a final API concentration of approximately 0.5 mM and a DMSO concentration of 2.5%.

  • Seal the plate and shake at room temperature (25°C) for 2 hours.[18]

  • After incubation, visually inspect each well for any signs of precipitation or cloudiness.

  • Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble" based on the visual inspection.

Trustworthiness Check: Include a known soluble and a known insoluble compound as controls to validate the visual inspection method.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.[20][21] It provides a quantitative value that is essential for formulation development.

Objective: To accurately quantify the maximum concentration of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide that can be dissolved in a given solvent at equilibrium.

Materials:

  • N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (solid powder)

  • Promising solvents identified in Protocol 1

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Validated HPLC-UV system

Procedure:

  • Add an excess amount of the solid API to a vial (e.g., 10 mg). The amount should be enough to ensure that undissolved solid remains at the end of the experiment.[22]

  • Add a known volume of the selected solvent (e.g., 2 mL).

  • Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. The temperature is chosen to be relevant to physiological conditions.[23]

  • Agitate the samples for 24 to 48 hours. It is advisable to take time points (e.g., 24h, 48h) to ensure equilibrium has been reached.[24]

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

Trustworthiness Check: The stability of the API in each solvent should be confirmed by HPLC analysis to ensure that degradation is not affecting the solubility measurement. The pH of buffered aqueous solutions should be measured before and after the experiment.[24]

Interpreting the Results and Molecular Interactions

The results from the solubility experiments should be tabulated for easy comparison. The optimal solvent will not only demonstrate high solubility but also be compatible with the intended application and adhere to safety guidelines.

The following diagram illustrates the likely intermolecular forces at play when N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is dissolved in a polar protic solvent like ethanol.

Caption: Solute-solvent interactions diagram.

A high solubility in ethanol, for instance, would be attributed to strong hydrogen bonding between the hydroxyl group of ethanol and the amine and amide groups of the API, as well as favorable dispersion forces between the non-polar regions of both molecules.

Conclusion and Recommendations

This application note has outlined a systematic and scientifically rigorous approach to selecting an optimal solvent for the novel API, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. By combining theoretical analysis with a structured, two-phase experimental protocol, researchers can efficiently screen and quantify solubility in a range of pharmaceutically relevant solvents. This data-driven methodology not only accelerates the drug development process but also ensures that the chosen solvent system is safe, effective, and compliant with regulatory standards, ultimately contributing to the development of a high-quality pharmaceutical product.

References

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Taygerly, J. P., et al. (2012). A convenient guide to help select safer, more sustainable solvents. Green Chemistry, 14(11), 3020-3025.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Oreate AI Blog. (2026). ICH Q3C Guidelines for Residual Solvents (R9) Technical Document. [Link]

  • Pal, M. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

  • Sugano, K., et al. (2021). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 110(1), 183-190. [Link]

  • Burke, J. (1984).
  • Ahad, H. A. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews, 12(1), 3-13.
  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. Hansen solubility parameters (HSP). [Link]

  • APC. Solvent Selection - (API) Solubility. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2023). Aqueous Kinetic Solubility. [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: An Introduction.
  • Scribd. solubility experimental methods.pptx. [Link]

  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Hansen Solubility. The Handbook - Hansen Solubility Parameters. [Link]

  • American Chemical Society. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

  • Ferreira, A. M. C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6165. [Link]

  • ResearchGate. (2021). Summary of solubility measurement protocols of each company before harmonization. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • American Chemical Society. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

  • Sharma, P., & Kumar, A. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Journal of Drug Delivery and Therapeutics, 13(9-S), 1-2.
  • World Health Organization (WHO). (2018).
  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • American Chemical Society Green Chemistry Institute. Solvents. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Outsourced Pharma. (2021). 11 Critical Steps To Manage Solvents During API Manufacturing. [Link]

  • Das, S., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Applied Pharmaceutical Science, 5(08), 121-124.
  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. protocols.io. [Link]

  • European Fine Chemicals Group. The important role of solvents. [Link]

  • National Center for Biotechnology Information. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE.
  • International Burch University. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

Sources

Application Note: HPLC Method Development and Validation for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide requires a deep understanding of its structural liabilities. This complex pharmaceutical intermediate contains two distinct basic centers that dictate its chromatographic behavior:

  • Aniline Moiety (Primary Amine): Moderately basic (pKa ~4.6).

  • Azepane Ring (Tertiary Cyclic Amine): Highly basic (pKa ~9.5).

When analyzed via standard Reversed-Phase HPLC (RP-HPLC), highly basic compounds frequently exhibit severe peak tailing, band broadening, and poor resolution[1]. This phenomenon is primarily driven by secondary electrostatic interactions (ion-exchange) between the positively charged amine groups of the analyte and the residual acidic silanol groups (Si-O⁻) present on silica-based stationary phases[2].

This application note provides a self-validating, step-by-step protocol engineered to suppress these secondary interactions, ensuring sharp peak shapes, high theoretical plate counts, and compliance with global regulatory standards.

Method Development Rationale (E-E-A-T)

As analytical scientists, we must move beyond empirical trial-and-error and design methods based on physicochemical causality[3]. To achieve a robust separation, we must strictly control the ionization state of both the analyte and the stationary phase.

The Causality of Mobile Phase pH

Using an unbuffered or neutral mobile phase for this compound will result in partial ionization of the aniline group and full ionization of the azepane ring, leading to split peaks and unpredictable retention times.

By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7 ), we achieve two critical mechanistic goals:

  • Analyte Protonation: Both the aniline and azepane nitrogens are fully protonated, locking the molecule into a single, predictable ionization state.

  • Silanol Suppression: The acidic pH suppresses the ionization of residual silanols on the silica surface (which typically have a pKa of 3.5–4.5). By neutralizing them to Si-OH, we eliminate the primary cause of ion-exchange tailing[2].

Stationary Phase Selection

Even at low pH, steric hindrance can prevent complete neutralization of silanols. Therefore, an end-capped, high-purity Type-B silica C18 column is mandated. End-capping chemically blocks residual active sites with small silylating agents (e.g., trimethylchlorosilane), providing an inert hydrophobic surface that is critical for the elution of basic amines[1].

Systematic Workflow & Root Cause Analysis

The development of this method follows a Quality-by-Design (QbD) approach, transitioning from theoretical profiling to empirical optimization, and culminating in regulatory validation.

Workflow A 1. Physicochemical Profiling B 2. Column & Buffer Screening A->B C 3. Gradient Optimization B->C D 4. ICH Q2(R2) Validation C->D

Figure 1: Systematic HPLC method development workflow for basic pharmaceutical intermediates.

When deviations occur, a self-validating system requires an immediate root-cause analysis. Figure 2 outlines the diagnostic logic for troubleshooting peak tailing in basic amines.

Tailing Root Peak Tailing of Basic Amines C1 Silanol Interactions Root->C1 C2 Mass Overload Root->C2 C3 Dead Volume Root->C3 S1 Use end-capped column or lower pH to <3.0 C1->S1 S2 Reduce injection volume or concentration C2->S2 S3 Minimize tubing length & check fittings C3->S3

Figure 2: Root cause analysis and corrective actions for peak tailing in basic amine HPLC analysis.

Optimized Experimental Protocol

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Water/Acetonitrile (95:5, v/v). Critical Insight: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch fronting and band distortion[1].

Sample Preparation
  • Accurately weigh 10.0 mg of the N-(4-aminophenyl)-2-(azepan-1-yl)acetamide standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent to achieve a final working concentration of 0.1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Shields residual silanols to prevent basic amine tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Fully protonates aniline/azepane; neutralizes silanols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLow viscosity, high elution strength for sharp peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5 µLPrevents mass overload of the basic analyte.
Detection (UV) 254 nm & 280 nmCaptures the strong chromophore of the aniline moiety.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.0955Initial hold for polar impurity retention.
2.0955Isocratic hold to stabilize the baseline.
12.01090Linear gradient for primary analyte elution.
15.01090Column wash to remove hydrophobic matrix components.
15.1955Rapid return to initial conditions.
20.0955Re-equilibration (approx. 10 column volumes).

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is scientifically defensible and fit for regulatory submission, it must be validated according to the latest ICH Q2(R2) guidelines[4],[5].

Table 3: ICH Q2(R2) Validation Parameters & Execution Strategy

ParameterAcceptance CriteriaExecution Strategy
Specificity Resolution (

) > 1.5
Inject blank, standard, and forced degradation samples (acid, base, peroxide, thermal, photolytic).
Linearity

Analyze 5 concentration levels ranging from 50% to 150% of the target analytical concentration.
Accuracy Recovery 98.0% - 102.0%Spike the API into a synthetic matrix at 3 levels (low, medium, high) in triplicate.
Precision %RSD

Perform 6 replicate injections of the 100% standard solution to assess system repeatability.
Robustness System Suitability PassesIntroduce deliberate micro-variations in pH (±0.2), Temperature (±5°C), and Flow Rate (±0.1 mL/min).

References

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Source: PharmaGuru. URL:[Link]

  • Practical HPLC Method Development Screening. Source: Element Lab Solutions. URL: [Link]

  • Practical HPLC Method Development (2nd Edition). Snyder, L.R., Kirkland, J.J., Glajch, J.L. Source: Google Books / John Wiley & Sons.
  • Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. Source: European Medicines Agency (EMA). URL: [Link]

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Preparation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Stock Solutions for In Vitro Assays

Abstract & Compound Profile

The preparation of robust, reproducible stock solutions is the single most critical variable in early-stage drug discovery. This guide details the protocol for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a compound featuring a lipophilic azepane ring coupled to an oxidation-sensitive aniline moiety via an acetamide linker.

While azepane derivatives are privileged scaffolds in medicinal chemistry (targeting kinases, monoamine transporters, and GPCRs), this specific molecule presents two distinct challenges:

  • Solubility: The lipophilic azepane ring necessitates organic solvents (DMSO) for high-concentration stocks.

  • Stability: The primary aromatic amine (aniline) is susceptible to auto-oxidation, leading to "browning" and loss of potency if mishandled.

This protocol implements a self-validating workflow designed to prevent compound precipitation ("crashing out") during aqueous dilution and to mitigate oxidative degradation.

Physicochemical Snapshot
  • Compound Name: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide[1]

  • Chemical Formula: C₁₄H₂₁N₃O

  • Molecular Weight (Free Base): ~247.34 g/mol (Note: Always verify MW on your specific batch Certificate of Analysis, especially if using a salt form like HCl or fumarate).

  • Predicted LogP: ~1.5 – 2.5 (Moderately Lipophilic)

  • Solubility Profile:

    • Water:[2] Low/Poor (Risk of precipitation >10 µM).

    • DMSO: High (Recommended for Stock).

    • Ethanol:[2] Moderate.

Materials & Equipment

ComponentSpecificationPurpose
Solvent DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9%Primary solubilization. Anhydrous grade prevents hydrolysis.
Vessels Amber Glass Vials (Borosilicate)Protects aniline moiety from photo-oxidation.
Gas Nitrogen (N₂) or Argon streamDisplaces oxygen to prevent aniline oxidation during storage.
Filtration 0.22 µm PTFE Syringe FilterRemoves particulates (insoluble impurities) before aliquoting.
Storage Desiccator cabinetPrevents hygroscopic water absorption by DMSO.

Protocol 1: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, verified 10 mM master stock in DMSO.

Mechanism: We utilize DMSO (dielectric constant ~47) to disrupt the crystal lattice of the azepane derivative. A 10 mM concentration is chosen as the "Goldilocks" zone: high enough to allow significant dilution (minimizing DMSO toxicity in cells) but low enough to prevent precipitation during freeze-thaw cycles.

Step-by-Step Workflow
  • Gravimetric Verification:

    • Weigh approximately 2–5 mg of the compound into a tared amber glass vial .

    • Critical: Record the exact mass to 0.01 mg precision. Do not target a specific mass; instead, adjust the solvent volume to the mass.

  • Volume Calculation:

    • Use the formula:

      
      
      
    • Example: For 2.50 mg of free base (MW 247.34) at 10 mM (0.01 M):

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonication:[2] If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.

  • Inert Gas Overlay & Aliquoting:

    • Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture and oxygen.

    • Aliquot 20–50 µL into sterile, amber microcentrifuge tubes.

    • Gently blow a stream of N₂ or Argon over the liquid surface for 5 seconds to displace air.

    • Cap immediately and store at -20°C (short term <1 month) or -80°C (long term).

Protocol 2: The "Crash Test" (Self-Validation)

Objective: Verify that the compound will not precipitate when added to your assay media. This step is often skipped, leading to false negatives (inactive compounds) because the drug is on the plastic, not in the cell.

Procedure:

  • Prepare a "Mock Assay" tube containing your specific assay buffer (e.g., PBS + 10% FBS).

  • Spike the 10 mM DMSO stock into the buffer to achieve the highest intended assay concentration (e.g., 10 µM).

    • Dilution Factor: 1:1000.[2]

    • Final DMSO: 0.1%.[3]

  • Vortex and let sit at Room Temperature for 30 minutes.

  • Readout:

    • Visual: Check for cloudiness or precipitate at the bottom.

    • Microscopic: Place a drop on a slide; look for crystals under 10x objective.

    • Pass Criteria: Solution remains crystal clear. If crystals form, you must lower the working concentration or use a solubility enhancer (e.g., cyclodextrin).[4]

Visualization: Experimental Workflows

Figure 1: Stock Preparation & Storage Logic

Caption: Logical flow for preparing oxidation-sensitive amine stocks. Note the critical checkpoint for visual clarity before storage.

StockPrep Start Solid Compound (Weigh Mass) Calc Calculate DMSO Vol (Target 10 mM) Start->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve Check Visual Solubility Check (Clear Solution?) Dissolve->Check Sonicate Sonicate (5 min) < 40°C Check->Sonicate No (Turbid) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Sonicate->Check Gas Overlay with N2/Argon (Protect Aniline) Aliquot->Gas Store Store at -80°C Gas->Store

Figure 2: Serial Dilution Strategy (Avoiding Precipitation)

Caption: Step-wise dilution scheme to maintain solubility. Direct dilution into aqueous media (Route B) is discouraged for lipophilic azepanes.

Dilution cluster_intermediate Intermediate Dilutions (in DMSO) cluster_final Final Assay Well (Aqueous) Stock 10 mM Stock (100% DMSO) D1 1 mM (100% DMSO) Stock->D1 1:10 (DMSO) Well1 10 µM Assay (0.1% DMSO) Stock->Well1 1:1000 (Into Media) Precip RISK: Precipitation (If diluted directly in water) Stock->Precip Slow addition to water D2 0.1 mM (100% DMSO) D1->D2 1:10 (DMSO) Well2 1 µM Assay (0.1% DMSO) D1->Well2 1:1000 (Into Media)

Troubleshooting & QC

ObservationCauseCorrective Action
Solution turns Pink/Brown Aniline oxidation.Discard stock. Re-synthesize or buy fresh. Ensure N₂ overlay in future.
Precipitate upon thawing Low temperature solubility limit.Warm to 37°C and vortex.[5] If solids persist, filter (but concentration will decrease).
Cytotoxicity in Controls DMSO % too high.Ensure final assay DMSO is <0.5% (ideally 0.1%).[3] Run a "DMSO-only" vehicle control.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility and physicochemical properties in drug discovery).
  • Waybright, T. J., et al. (2009). "Best Practices for the Preparation and Management of Solid Compound Libraries." Journal of Biomolecular Screening.

  • Balakin, K. V., et al. (2004). "Comprehensive computational assessment of ADME properties using mapping techniques." Current Medicinal Chemistry. (Discusses lipophilicity of azepane scaffolds).
  • BenchChem. (2025).[5][6] "Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation."

  • Selleck Chemicals. "Inhibitor Handling Instructions: DMSO Solubility and Stock Preparation."

Sources

Application and Protocol Guide for the Purification of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is a molecule of interest within the landscape of drug discovery and development, featuring a primary aromatic amine, an acetamide linkage, and a saturated azepane ring. The biological activity and safety profile of such compounds are intrinsically linked to their purity. Even minute amounts of impurities, which can include unreacted starting materials, byproducts, or degradation products, can lead to inaccurate biological data, altered therapeutic efficacy, and potential toxicity.

This comprehensive guide provides a detailed exploration of recrystallization as a primary technique for the purification of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. We will delve into the fundamental principles of recrystallization, offer a systematic approach to solvent selection based on the structural characteristics of the target molecule, and present detailed protocols as a robust starting point for procedural optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to establish a reliable and efficient purification strategy for this and structurally related compounds.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The core concept is that the solubility of a compound in a solvent generally increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] Any insoluble impurities can be removed at this stage by hot filtration.[] As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals will nucleate and grow.[6] The soluble impurities remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

The success of a recrystallization procedure is governed by several key factors:

  • Solvent Selection: The choice of solvent is paramount and will be discussed in detail.

  • Rate of Cooling: Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice.[7]

  • Nucleation: This is the initial formation of crystal seeds.[8] It can occur spontaneously or be induced by scratching the inner surface of the flask or by adding a seed crystal.

  • Crystal Growth: This is the subsequent addition of molecules to the existing nuclei.

Strategic Solvent Selection for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Due to the absence of specific solubility data for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in the public domain, a systematic, structure-based approach to solvent selection is necessary. The molecule possesses both polar (primary amine, amide) and non-polar (phenyl ring, azepane ring) functionalities, suggesting that a solvent of intermediate polarity or a mixed-solvent system will likely be effective.

A general rule of thumb is "like dissolves like".[9] Therefore, solvents with some polar characteristics are a good starting point. Aromatic amines and acetamides are often soluble in alcohols, ketones, and esters.[10][11]

Potential Single Solvent Systems:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale and Considerations
Ethanol7824.5Often an excellent choice for compounds with both polar and non-polar groups. Good temperature gradient for crystallization.
Isopropanol8219.9Similar to ethanol, but slightly less polar. Can sometimes offer better differential solubility.
Acetone5621A more polar solvent. Its low boiling point can be advantageous for easy removal but provides a smaller temperature gradient.
Ethyl Acetate776.0A less polar option. May be suitable if the compound is highly soluble in more polar solvents at room temperature.
Toluene1112.4A non-polar aromatic solvent. May be useful for dissolving non-polar impurities or as part of a mixed-solvent system.
Water10080.1A highly polar solvent. While the aromatic and azepane moieties may limit solubility, the polar groups could allow for recrystallization from hot water, especially if impurities are non-polar.

Potential Mixed Solvent Systems:

Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed-solvent system, or solvent-antisolvent recrystallization, can be highly effective.[12] This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (the antisolvent) until the solution becomes turbid (the point of saturation). The solution is then gently warmed to redissolve the solid and allowed to cool slowly.

Good SolventPoor Solvent (Antisolvent)Rationale
EthanolWaterA classic and often successful combination for moderately polar compounds. The addition of water decreases the solubility of the organic compound.
AcetoneHexane/HeptaneA polar/non-polar mixture. The non-polar antisolvent reduces the solvating power of acetone.
Ethyl AcetateHexane/HeptaneA less polar combination, suitable if the compound has significant non-polar character.
TolueneHexane/HeptaneFor predominantly non-polar compounds where a slight decrease in polarity is needed to induce crystallization.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Single Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent. Ethanol is used as an example, but the procedure can be adapted for other suitable solvents.

Materials:

  • Crude N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

  • Ethanol (or other selected solvent)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.

  • Addition of Hot Solvent: Carefully add the minimum amount of hot solvent to the flask containing the crude solid to just dissolve it completely with stirring. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the yield.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.[]

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask.

    • Pour the hot solution through the filter paper.

    • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent (Solvent-Antisolvent) Recrystallization

This protocol is for situations where a single solvent is not ideal. Ethanol and water are used as an example pair.

Materials:

  • Same as Protocol 1, with the addition of the chosen antisolvent (e.g., deionized water).

Procedure:

  • Dissolution: Dissolve the crude N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the turbidity just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture from the mother liquor, or just the cold antisolvent, for washing the crystals.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Solid Crude N-(4-aminophenyl)-2- (azepan-1-yl)acetamide Solvent_Selection Select Solvent System (Single or Mixed) Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent_Selection->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities exist) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A flowchart illustrating the key stages of the recrystallization process.

Characterization and Purity Assessment

After recrystallization, it is essential to assess the purity of the obtained N-(4-aminophenyl)-2-(azepan-1-yl)acetamide and confirm its identity. Several analytical techniques are well-suited for this purpose.

1. Melting Point Analysis:

A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C).[13][14] Impurities tend to broaden and depress the melting point.[15] Comparing the experimental melting point to a literature value (if available) or to the melting point of the crude material can provide a quick assessment of purity.[9]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of a compound.[16] A pure sample should ideally show a single peak. The presence of other peaks indicates impurities. By using a suitable calibration, the percentage purity can be accurately determined. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is often a good starting point for aromatic amines.[17]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the purified compound.[12][18][19][20] Both ¹H and ¹³C NMR should be performed. The absence of signals corresponding to potential impurities (e.g., starting materials, residual solvent) provides strong evidence of purity.

Expected Outcomes for Purified Product:

Analytical TechniqueExpected Outcome for Pure ProductIndication of Impurity
Melting PointSharp melting point range (< 2 °C)Broad and depressed melting point range
HPLCA single, sharp peakAdditional peaks present
¹H and ¹³C NMRClean spectra with peaks corresponding to the expected structurePresence of unexpected signals, including those for residual solvent

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask or add a seed crystal.
Oiling out - The solution is supersaturated, and the compound's melting point is below the boiling point of the solvent.- The rate of cooling is too fast.- Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a lower-boiling point solvent.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is hot during hot filtration.- Cool the solution in an ice bath for a longer period.- Consider a different solvent system.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before hot filtration.[4]

Conclusion

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. While specific solubility data for this compound may not be readily available, a systematic and logical approach to solvent selection based on its structural features can lead to the development of a successful purification protocol. By carefully controlling the experimental parameters and employing appropriate analytical techniques to assess purity, researchers can obtain high-quality material essential for accurate and reliable scientific investigation.

References

  • Unacademy. (n.d.). Learn About Aromatic and Aliphatic Amines.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • Benchchem. (n.d.). Technical Support Center: N-acetyl-N-phenylacetamide Synthesis.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives.
  • Amines and Heterocycles. (2020, March 4).
  • NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • Benchchem. (n.d.). Optimizing reaction conditions for azepane ring formation.
  • Unknown. (n.d.). 4.
  • Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization.
  • YouTube. (2020, March 7). Acetanilide (N-phenylacetamide) Preparation NCERT guide.
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017, June 6). Organic & Biomolecular Chemistry (RSC Publishing).
  • Smajlagic, A., & Srabovic, M. (n.d.). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • CUNY. (2025).
  • Unknown. (n.d.).
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • The University of Manchester. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Smajlagic, A., & Srabovic, M. (2022, October 15). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Unknown. (n.d.). Solid organic cpd.
  • Smajlagic, A., & Srabovic, M. (2023, November 17). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Carbonyl-Enamine a New Mode for Azepine Ring Closure. (2007, November 12).
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Medi
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.).
  • CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystalliz
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016, September 22). PubMed.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Singh, K. (2016, September 17). A review on Synthesis of Aminoacetanilides.

Sources

Application Note: Formulation Strategies for In Vivo Delivery of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide details the formulation strategies for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a synthetic small molecule often utilized in medicinal chemistry as a structural scaffold for histone deacetylase (HDAC) inhibitors and CNS-active agents.[1] Successful in vivo delivery of this compound requires overcoming two primary challenges: pH-dependent solubility driven by the azepane moiety and oxidative instability inherent to the primary aniline group.[1] This note provides validated protocols for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring bioavailability and experimental reproducibility.[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 247.34 g/mol Small molecule; rapid diffusion.[2][1]
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; requires cosolvents or complexation.[1]
pKa (Base) ~10.2 (Azepane N)Highly soluble in acidic buffers (pH < 5).[2][1]
pKa (Weak Base) ~4.5 (Aniline N)Weakly basic; negligible contribution to solubility at physiological pH.[2][1]
Appearance Off-white to pale brown solidOxidation Sensitive: Turns pink/brown upon air exposure.[1]
Solubility (Water) < 0.1 mg/mL (Neutral pH)Poor; requires pH adjustment or solubilizers.[1]

Pre-Formulation Assessment[2]

Before in vivo administration, the compound's stability and solubility must be profiled.[1] The presence of the electron-rich 4-aminophenyl group makes the compound susceptible to auto-oxidation, forming colored azo/nitroso impurities that can confound toxicity data.[1]

Stability & Handling Protocol
  • Storage: Store neat powder at -20°C under argon/nitrogen.

  • Antioxidants: All liquid formulations should include 0.1% w/v Sodium Metabisulfite or 0.5% Ascorbic Acid to prevent oxidation during the dosing period.[1]

  • Light Protection: Use amber glass vials for all preparation steps.[1]

Solubility Decision Tree (Graphviz)[2]

FormulationStrategy Start Start: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Route Select Administration Route Start->Route IV Intravenous (IV) / Bolus Route->IV PO Oral (PO) / IP Route->PO SolubilityCheck Target Conc. > 5 mg/mL? IV->SolubilityCheck Type Delivery Goal PO->Type Acidic Use pH Adjustment Strategy (Acetate Buffer pH 4.5) SolubilityCheck->Acidic Yes (High Solubility needed) Cosolvent Use Cosolvent System (5% DMSO / 40% PEG400) SolubilityCheck->Cosolvent No (Standard PK) Suspension Standard Suspension (0.5% MC + 0.1% Tween 80) Type->Suspension High Dose / Tox Solution Bioavailability Enhanced (20% HP-β-CD Complex) Type->Solution Max Absorption

Caption: Decision matrix for selecting the optimal vehicle based on route and concentration requirements.

Formulation Protocols

Protocol A: Intravenous (IV) Solution (Cosolvent System)

Target Concentration: 1 – 5 mg/mL Recommended for: PK studies, rapid onset efficacy models.[2][1]

Rationale: The azepane nitrogen provides high solubility at low pH, but IV administration requires a pH near physiological range to avoid phlebitis.[1] A cosolvent system balances solubility and tolerability.[1]

Materials:

  • Dimethyl sulfoxide (DMSO), sterile grade.[1]

  • Polyethylene Glycol 400 (PEG400).[1]

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).[1]

Procedure:

  • Weighing: Weigh the required amount of compound into an amber glass vial.

  • Primary Solubilization: Add 5% of the final volume of DMSO.[1] Vortex until completely dissolved (clear yellow solution).[1]

    • Note: If dissolution is slow, sonicate for 30 seconds.

  • Cosolvent Addition: Add 40% of the final volume of PEG400.[1] Vortex to mix.

  • Dilution: Slowly add 55% of the final volume of warm (37°C) Saline/PBS while vortexing.

    • Critical: Add saline slowly to prevent precipitation.[1] If precipitate forms, sonicate immediately.[1]

  • Filtration: Filter through a 0.22 µm PES syringe filter.

  • QC: Check pH. If pH > 8, adjust to pH 7.0-7.4 using dilute HCl (the azepane is basic and may raise pH).[1]

Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

Protocol B: High-Solubility Cyclodextrin Complex (IV/IP/PO)

Target Concentration: 5 – 20 mg/mL Recommended for: High-dose efficacy studies, minimizing irritation, improving stability.[2][1]

Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl-acetamide portion, shielding the aniline from oxidation and improving water solubility without organic solvents.[1]

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Citrate Buffer (100 mM, pH 4.[1]0) or Water for Injection.[1]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 100 mM Citrate Buffer (pH 4.0).[1]

    • Why pH 4.0? The azepane nitrogen (pKa ~10) will be protonated, aiding solubility, while the CD complexes the hydrophobic core.[1]

  • Compound Addition: Add the compound powder to the vehicle.

  • Complexation: Sonicate for 20 minutes or stir at 500 rpm for 1 hour at room temperature.

  • Adjustment: If the solution is clear, adjust pH to 5.0–6.0 using 1N NaOH (for IP/IV tolerance).

    • Caution: Do not exceed pH 7.0, as precipitation may occur if the CD binding constant is insufficient to hold the neutral form.[1]

  • Sterilization: Filter sterilize (0.22 µm).

Protocol C: Oral Suspension (Standard Toxicology)

Target Concentration: 10 – 100 mg/mL Recommended for: Maximum Tolerated Dose (MTD) studies, oral efficacy.[2][1]

Rationale: For high doses where solubility limits are exceeded, a stable suspension ensures uniform dosing.[1]

Materials:

  • Methylcellulose (MC) (400 cP).[1]

  • Tween 80 (Polysorbate 80).[1]

  • Sodium Metabisulfite (Antioxidant).[1]

Procedure:

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water.[1] Add 0.1% Sodium Metabisulfite to prevent oxidation in the gut/formulation.[1]

  • Wetting: Weigh compound into a mortar. Add the Tween 80 (neat) dropwise and triturate to wet the powder.[1]

  • Dispersion: Gradually add the MC solution while triturating to form a smooth, lump-free white suspension.

  • Resuspension: Transfer to a vial. Always vortex well immediately before dosing.[1]

Quality Control & Stability Monitoring

Due to the aniline moiety, oxidative degradation is the primary failure mode.[1]

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear/White.[1] Pink/Brown = Oxidation.
Assay/Purity HPLC-UV (254 nm)> 95% of label claim.
pH pH MeterIV: 7.0 ± 0.5; IP: 5.0 – 7.5
Precipitation Visual / MicroscopyNo visible crystals after 4h at RT.[1]

HPLC Method for Stability Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 254 nm (Aromatic ring) and 280 nm.[1]

  • Note: The oxidized impurity (azo dimer) will appear as a highly retained, colored peak.[1]

In Vivo Administration Guidelines

SpeciesRouteMax VolumeRecommended NeedleNotes
Mouse IV (Tail Vein)5 mL/kg (100 µL/20g)29G - 30GWarm tail; inject slowly (10-15s).[2][1]
Mouse IP10 mL/kg (200 µL/20g)25G - 27GpH must be > 4.5 to avoid writhes.[1]
Mouse PO (Gavage)10 mL/kg20G Bulb TipSuspension preferred for high doses.[1]
Rat IV (Jugular)2 mL/kg25GCatheter preferred for repeated dosing.[1]

Safety Warning: The azepane moiety is structurally related to some CNS-active compounds.[1] Monitor animals for sedation or ataxia immediately post-dose, especially with rapid IV injection.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[1] Link

  • PubChem Compound Summary. (2025). N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (CAS 937633-52-8).[1][3] National Center for Biotechnology Information.[1] Link

Sources

Troubleshooting & Optimization

Improving reaction yield of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis optimization of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide .

This molecule is a critical "linker-cap" scaffold, often employed in the design of Histone Deacetylase (HDAC) inhibitors and kinase inhibitors. The synthesis poses specific challenges: the low nucleophilicity of the nitroaniline precursor, the steric bulk of the seven-membered azepane ring, and the amphoteric nature of the final product during isolation.

Module 1: The Validated Synthetic Pathway

To maximize yield and purity, we strongly recommend the Nitro-Reduction Route over the direct alkylation of p-phenylenediamine. The latter frequently results in uncontrollable bis-alkylation and polymerization.

The "Golden Route" Workflow
  • Step A (Acylation): p-Nitroaniline + Chloroacetyl chloride

    
     Intermediate 1  (Chloride).
    
  • Step B (Substitution): Intermediate 1 + Azepane

    
     Intermediate 2  (Nitro-Azepane).
    
  • Step C (Reduction): Intermediate 2 + [Reductant]

    
    Target Molecule .
    

SynthesisPathway Start p-Nitroaniline Inter1 Int-1: 2-chloro-N-(4-nitrophenyl)acetamide Start->Inter1 Step A: Acylation Reagent1 Chloroacetyl Chloride (0°C to RT) Reagent1->Inter1 Inter2 Int-2: N-(4-nitrophenyl)-2-(azepan-1-yl)acetamide Inter1->Inter2 Step B: Substitution Reagent2 Azepane + KI (cat.) (Finkelstein Cond.) Reagent2->Inter2 Final Target: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Inter2->Final Step C: Reduction Reagent3 Fe / NH4Cl (Chemoselective Red.) Reagent3->Final

Caption: Three-stage linear synthesis designed to avoid bis-alkylation byproducts. Step B utilizes Finkelstein conditions to overcome steric hindrance.

Module 2: Troubleshooting Step A (Acylation)

Reaction: p-Nitroaniline + Chloroacetyl chloride


 2-chloro-N-(4-nitrophenyl)acetamide[1]
The Problem: Low Conversion or Hydrolysis

p-Nitroaniline is electron-deficient, making the amine group a poor nucleophile. If the reaction is too cold, it won't initiate; if too hot or wet, the acid chloride hydrolyzes.

Optimization Protocol
VariableStandard ProtocolOptimized Condition Reasoning
Solvent DCM or THFDry DMF or Toluene p-Nitroaniline has poor solubility in DCM. DMF ensures homogeneity.
Base Triethylamine (TEA)N,N-Dimethylaniline TEA can sometimes react with chloroacetyl chloride to form ketenes or quaternary salts. Dimethylaniline is milder.
Temperature 0°C constant0°C add, then 70°C Initial cold addition prevents exotherm violence; heating is required to drive the poor nucleophile to completion.

Critical Checkpoint:

  • TLC Monitoring: 30% EtOAc/Hexane. Starting material (bright yellow) should disappear. Product is usually a pale yellow/white precipitate.

  • Work-up: Pour into ice water. The product should precipitate.[2][3][4][5] Do not extract unless necessary; filtration yields higher purity.

Module 3: Troubleshooting Step B (Nucleophilic Substitution)

Reaction: Intermediate 1 + Azepane


 Intermediate 2 
The Problem: The "Stalled" Reaction

Azepane (hexamethyleneimine) is a 7-membered ring. While nucleophilic, it is sterically bulkier than pyrrolidine or piperidine. Direct substitution in DCM often stalls at 60-70% conversion.

The Solution: Finkelstein Acceleration

We utilize the Finkelstein reaction in situ. By adding catalytic Potassium Iodide (KI), the chloro-acetamide is transiently converted to the iodo-acetamide. The iodide is a much better leaving group (


), accelerating the attack by azepane.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in Acetonitrile (MeCN).

  • Add KI (0.1 eq) and K2CO3 (2.0 eq).

  • Add Azepane (1.2 eq).

  • Reflux for 4-6 hours.

Data: Yield Comparison

Condition Time Yield Purity
DCM / RT 24 h 55% Low (SM remaining)
DMF / 80°C 4 h 72% Med (Thermal degradation)

| MeCN / Reflux / KI (cat) | 5 h | 91% | High |

Module 4: Troubleshooting Step C (Nitro Reduction)

Reaction: Intermediate 2


 Target Amine
The Problem: Over-reduction or Poisoning

Using Pd/C and


 is standard, but the amine product can poison the catalyst, or the catalyst can be fouled by trace sulfur/iodide from previous steps.
The Solution: Bechamp Reduction (Fe/NH4Cl)

This method is robust, chemoselective, and insensitive to trace impurities.

Protocol:

  • Suspend Intermediate 2 in Ethanol/Water (3:1).

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitor for disappearance of yellow color (nitro) to colorless/brown (amine).

Module 5: Isolation & Purification (The Yield Trap)

Issue: The final product contains a secondary amine (azepane ring), a primary amine (aniline), and an amide. It is amphoteric and highly polar. Common Failure: Losing product in the aqueous layer during extraction.

Correct Work-up Procedure:
  • Filter the Iron sludge while hot through Celite. Wash with hot ethanol.

  • Concentrate the filtrate to remove ethanol. You are left with an aqueous residue.

  • pH Adjustment (Critical): The residue is likely acidic/neutral. Adjust pH to 10-11 using 2N NaOH. This ensures both amines are deprotonated (free base).

  • Extraction: Use DCM/Isopropanol (9:1) . Pure DCM is often insufficient to pull the polar product from water. The Isopropanol helps solvate the polar amide.

  • Drying: Dry over

    
    , filter, and evaporate.
    

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield Observed StepQ Which step is failing? Start->StepQ StepA Step A: Acylation StepQ->StepA StepB Step B: Azepane Sub. StepQ->StepB StepC Step C: Reduction StepQ->StepC IssueA1 SM remains (Yellow) StepA->IssueA1 IssueA2 Product is oil/gum StepA->IssueA2 SolA1 Increase Temp to 70°C Switch solvent to Toluene IssueA1->SolA1 SolA2 Pour into Ice Water Vigorous stirring to induce precipitation IssueA2->SolA2 IssueB1 Slow Reaction StepB->IssueB1 IssueB2 Dimer formation StepB->IssueB2 SolB1 Add 10 mol% KI (Finkelstein Catalyst) IssueB1->SolB1 SolB2 Ensure excess Azepane (1.2 eq) Dilute reaction (0.1 M) IssueB2->SolB2 IssueC1 Incomplete Reduction StepC->IssueC1 IssueC2 Low Recovery (Workup) StepC->IssueC2 SolC1 Switch to Fe/NH4Cl Mechanical Stirring IssueC1->SolC1 SolC2 Check pH > 10 Extract with DCM:IPA (9:1) IssueC2->SolC2

Caption: Decision tree for diagnosing yield losses across the three synthetic stages.

Frequently Asked Questions (FAQs)

Q: Can I use p-phenylenediamine directly with 2-(azepan-1-yl)acetic acid? A: We advise against this. While theoretically possible using coupling agents (EDC/HOBt), the diamine is prone to bis-acylation (reacting at both ends), creating a difficult-to-separate impurity. The Nitro-Reduction route guarantees that only one amino group is formed at the end.

Q: My intermediate after Step B is not precipitating. How do I purify it? A: The azepane intermediate can be oily. If it doesn't precipitate from water, extract it with DCM, dry, and pass it through a short silica plug eluting with EtOAc . You don't need high purity for the reduction step, but removing unreacted azepane is beneficial.

Q: Why is my final product purple/brown? A: Anilines are sensitive to oxidation. A purple hue indicates trace oxidation products (quinone imines).

  • Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal. Filter hot to remove the color bodies.

Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of Iron? A: Yes, but with caution. If you carried over any iodide from the Finkelstein step (Step B), it will poison the Palladium catalyst. Ensure Intermediate 2 is washed thoroughly with sodium thiosulfate or brine before attempting hydrogenation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanistic insight into Nucleophilic Substitution and Finkelstein reaction).
  • BenchChem Application Notes. Protocols for the Reduction of Nitro Groups to Amines. Link (General reduction conditions).

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions. Link (Validation of KI acceleration).

  • Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity." Synthetic Communications, 2019. Link (Specifics on chloroacetamide reactivity).

  • J. Med. Chem. "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide." Journal of Medicinal Chemistry, 2016.[6] Link (Analogous scaffold synthesis).

Sources

Technical Support Center: Impurity Troubleshooting in the Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common impurity-related challenges encountered during this specific amide coupling reaction. By understanding the root causes of impurity formation, you can optimize your synthetic protocol to achieve higher purity and yield.

The synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide typically involves the coupling of p-phenylenediamine (PPD) with a reactive form of 2-(azepan-1-yl)acetic acid. This process, while straightforward in principle, is susceptible to several side reactions that can lead to challenging purification steps and compromised product quality.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

FAQ 1: I'm observing a significant amount of a di-acylated impurity. How can I minimize its formation?

Root Cause Analysis: The formation of a di-acylated product, N,N'-(1,4-phenylene)bis(2-(azepan-1-yl)acetamide), is a common issue when using p-phenylenediamine (PPD). PPD possesses two nucleophilic amino groups. If the reaction stoichiometry and conditions are not carefully controlled, the acylating agent can react with both amines, leading to the undesired di-substituted by-product.

Troubleshooting & Optimization Strategies:

  • Control Stoichiometry: Use a slight excess of p-phenylenediamine relative to the activated 2-(azepan-1-yl)acetic acid. This ensures the acid is the limiting reagent, statistically favoring mono-acylation.

  • Slow Addition: Add the activated acid (e.g., the acyl chloride) dropwise to the solution of p-phenylenediamine at a controlled temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, reducing the probability of a second acylation event on the already-formed product.[1][]

  • Choice of Base: The base used to neutralize the acid generated during the reaction (e.g., HCl if using an acyl chloride) can influence the reaction rate. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine, which can sometimes accelerate the second acylation.

  • Solvent Selection: The choice of solvent can impact reaction rates. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[1] Experimenting with solvent polarity may help modulate the relative reactivity of the amino groups.

FAQ 2: My final product has a distinct color (pink to brown), suggesting the presence of oxidative impurities. What causes this and how can it be prevented?

Root Cause Analysis: p-Phenylenediamine (PPD) and other aromatic amines are highly susceptible to oxidation, which can occur upon exposure to air (oxygen), light, or trace metal impurities.[3] This oxidation process can form colored quinone-imine species and other degradation products like 4,4′-azodianiline.[4][5] These impurities are often highly colored and can be difficult to remove.

Troubleshooting & Optimization Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • High-Purity Reagents: Use high-purity p-phenylenediamine (>99%) to avoid pre-existing oxidized impurities.[5] If the purity is questionable, it can be purified by recrystallization or sublimation before use.

  • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) to the reaction mixture can help suppress oxidation.

  • Post-Reaction Work-up: During the work-up, minimize the exposure of the product to air and light. If performing an aqueous extraction, using deoxygenated water can be beneficial.

FAQ 3: My reaction is sluggish, with low conversion of starting materials. How can I improve the reaction efficiency?

Root Cause Analysis: Low conversion in amide coupling reactions can stem from several factors, including inadequate activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.[6] While p-phenylenediamine is a relatively good nucleophile, issues can still arise.

Troubleshooting & Optimization Strategies:

  • Optimize the Coupling Reagent: If you are using a carbodiimide-based coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of an activating agent like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can significantly improve the reaction rate and yield.[7] For particularly difficult couplings, more potent reagents like HATU may be considered.[8]

  • Temperature Control: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes improve yields, especially if steric hindrance is a factor.[6] However, be mindful that higher temperatures can also increase the rate of side reactions and degradation.

  • Concentration: Ensure the reaction is not too dilute. A starting concentration in the range of 0.1-0.5 M is a good starting point.[6]

  • pH Control: The pH of the reaction mixture can be critical. The amine must be in its neutral, nucleophilic form to react. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Ensure an appropriate base is present to neutralize any acidic byproducts.

Visualizing Reaction Pathways

Understanding the competitive reaction pathways is key to troubleshooting. The following diagram illustrates the desired mono-acylation versus the undesired di-acylation.

G PPD p-Phenylenediamine (H₂N-Ar-NH₂) Product Desired Product (H₂N-Ar-NHCOR) PPD->Product + R-COX (1st Acylation) ActivatedAcid Activated 2-(azepan-1-yl)acetic acid (R-COX) ActivatedAcid->Product Impurity Di-acylated Impurity (RCOHN-Ar-NHCOR) ActivatedAcid->Impurity Product->Impurity + R-COX (2nd Acylation - Undesired)

Caption: Competing reaction pathways in the synthesis.

Analytical Troubleshooting: A Step-by-Step Protocol

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application.

Protocol: HPLC Method for In-Process Control

This protocol provides a starting point for developing a method to separate the starting materials, product, and key impurities.

  • System Preparation:

    • HPLC System: An HPLC or UPLC system with a UV detector is required.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: 254 nm (or a wavelength determined by UV scan of the product).

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Data Analysis:

    • Identify the peaks corresponding to p-phenylenediamine, the product, and the di-acylated impurity based on retention times (determined by injecting standards of each compound).

    • Due to its higher polarity, p-phenylenediamine will elute earliest, followed by the mono-acylated product, and then the more non-polar di-acylated impurity.

    • Calculate the relative peak areas (% area) to monitor the progress of the reaction and the formation of impurities over time.

This method can be adapted for different systems and specific impurity profiles.[9][10]

Troubleshooting Workflow

When encountering an impurity issue, a logical workflow can help pinpoint the cause efficiently.

G Start Impurity Detected in N-(4-aminophenyl)-2- (azepan-1-yl)acetamide Identify Identify Impurity (e.g., via HPLC-MS) Start->Identify Diacylated Is it the Di-acylated Product? Identify->Diacylated Check Structure Oxidative Is it an Oxidative Impurity? Diacylated->Oxidative No Sol_Diacylated Solution: - Adjust Stoichiometry - Slow Reagent Addition - Optimize Base/Solvent Diacylated->Sol_Diacylated Yes Other Other Impurity (e.g., from starting materials) Oxidative->Other No Sol_Oxidative Solution: - Use Inert Atmosphere - Degas Solvents - Use High-Purity PPD Oxidative->Sol_Oxidative Yes Sol_Other Solution: - Analyze Starting Materials - Purify Reagents Other->Sol_Other

Sources

Minimizing degradation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and storing N-(4-aminophenyl)-2-(azepan-1-yl)acetamide . As a compound featuring multiple reactive moieties, its stability is highly dependent on environmental controls during storage and handling.

This guide is designed for researchers and drug development professionals to troubleshoot common degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

I. Structural Vulnerabilities & Degradation Pathways

To effectively prevent degradation, we must first understand the structural liabilities of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. The molecule contains three highly susceptible functional groups:

  • The 4-Aminophenyl (Aniline) Group: Highly electron-rich and prone to autoxidation.

  • The Acetamide Linker: Susceptible to specific acid- or base-catalyzed hydrolysis.

  • The Azepane Ring: Contains a tertiary amine that can undergo N-oxidation.

DegradationPathways Compound N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Aniline 4-Aminophenyl Group (Aniline) Compound->Aniline Amide Acetamide Linker (Amide Bond) Compound->Amide Azepane Azepane Ring (Tertiary Amine) Compound->Azepane Oxidation Autoxidation (O2, Light, Metals) Aniline->Oxidation Hydrolysis Hydrolysis (H2O, extreme pH) Amide->Hydrolysis NOxidation N-Oxidation (Peroxides, O2) Azepane->NOxidation Quinone Quinone-imines & Polymers (Dark Red/Brown Color) Oxidation->Quinone Cleavage Cleaved Amine + Acid (Loss of Potency) Hydrolysis->Cleavage NOxide Amine N-Oxide (+16 Da Mass Shift) NOxidation->NOxide

Structural vulnerabilities and degradation pathways of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

II. Troubleshooting Guide & FAQs

Q1: My stock solution turned from colorless to dark brown/red over a few weeks. What is happening, and how do I prevent it? Causality: This color change is a classic indicator of aniline autoxidation. The electron-rich 4-aminophenyl group is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace transition metals[1]. Freshly purified anilines are colorless, but exposure to air results in the formation of radical cations that rapidly couple to form highly colored quinone-imine species, azo compounds, and polymeric impurities[2]. Solution: Store the solid compound and any stock solutions under an inert atmosphere (Argon or Nitrogen). Use amber glass vials to block UV/visible light, which acts as a radical initiator.

Q2: I am observing a loss of potency in my in vitro assays when using aqueous stock solutions stored at 4°C. LC-MS shows a new peak corresponding to a cleaved product. Causality: You are observing amide hydrolysis. While amides are structurally more stable than esters due to nitrogen's ability to lessen the positive charge on the carbonyl carbon[3], the acetamide linker can still undergo specific acid- or base-catalyzed hydrolysis in aqueous environments over time[4]. This cleaves the molecule into an inactive amine and an acid. Solution: Never store this compound as an aqueous stock solution. Reconstitute the lyophilized powder in anhydrous DMSO for long-term storage. Only dilute the compound into aqueous assay buffers immediately before your experiment.

Q3: LC-MS analysis of my aged sample shows an unexpected +16 Da mass shift. What is this impurity? Causality: This +16 Da shift corresponds to the formation of an amine N-oxide. The azepane ring contains a tertiary amine, which readily reacts with trace peroxides or prolonged atmospheric oxygen to form a nitrogen-oxygen coordinate covalent bond (R3N→O)[5]. Solution: Avoid using peroxide-forming solvents (such as diethyl ether or THF) during any extraction or handling steps. Degas your reconstitution solvents and ensure strict adherence to inert gas purging before sealing your storage vials.

III. Quantitative Summary of Degradation Profiles

The following table summarizes the quantitative metrics and triggers for each degradation pathway to help you identify and isolate storage failures.

Degradation PathwayVulnerable MoietyPrimary TriggersAnalytical IndicatorPreventive Storage Condition
Autoxidation 4-Aminophenyl (Aniline)O₂, UV/Vis Light, HeatUV-Vis: Broad absorbance (browning)Argon purge, Amber vials, -20°C
Hydrolysis Acetamide LinkerH₂O, pH < 4 or pH > 9LC-MS: Cleavage fragmentsAnhydrous DMSO, Desiccator
N-Oxidation Azepane (Tertiary Amine)O₂, Trace PeroxidesLC-MS: +16 Da mass shiftPeroxide-free solvents, Argon purge

IV. Experimental Protocol: Preparation & Storage of Anhydrous Stock Solutions

To ensure a self-validating system, the following protocol integrates quality control checkpoints directly into the workflow. By verifying the baseline state of the compound, you can definitively prove that your storage conditions are maintaining molecular integrity.

Materials Required:

  • Anhydrous DMSO (Water content ≤0.005%)

  • Amber glass HPLC vials with PTFE-lined screw caps

  • Argon or Nitrogen gas line with a sterile needle

  • Parafilm

Step-by-Step Methodology:

  • Baseline Validation (QC Checkpoint 1): Before dissolving the bulk powder, run a baseline LC-MS and UV-Vis spectrum of a 1 µg/mL sample. Confirm the absence of the +16 Da N-oxide peak and ensure the solution is colorless.

  • Solvent Preparation: Degas the anhydrous DMSO by bubbling Argon through the solvent for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the solid N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in the degassed anhydrous DMSO to reach your desired stock concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated introduction of atmospheric oxygen/moisture.

  • Inert Gas Purging: Gently blow Argon gas into the headspace of each vial for 5–10 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Store the aliquots upright in a -20°C freezer, ideally inside a secondary container with a desiccant.

  • Long-Term Validation (QC Checkpoint 2): After 30 days, thaw one aliquot and repeat the LC-MS/UV-Vis analysis. Compare against the baseline from Step 1. A self-validating success is defined by <1% variance in purity and zero visible color change.

StorageWorkflow Start Solid Compound (Verify Purity via LC-MS) Dissolve Dissolve in Anhydrous DMSO (Avoid Aqueous Buffers) Start->Dissolve Aliquot Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Purge Purge with Argon/Nitrogen (Displace Oxygen) Aliquot->Purge Seal Seal Tightly with PTFE Caps Purge->Seal Store Store at -20°C (Dark & Desiccated) Seal->Store

Step-by-step optimal storage workflow to prevent oxidation and hydrolysis.

V. References

  • BenchChem. Storage and stability issues of ortho-alkenyl anilines.

  • Wikipedia. Aniline - Oxidation.

  • Snape, T. J., Astles, A. M., & Davies, J. Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.

  • Raghu College of Pharmacy. UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICS II.

  • Chiron, S., et al. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. PubMed.

  • Wikipedia. Amine oxide.

Sources

Technical Support Guide: Resolving Baseline Noise in the LC-MS Analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and preventative measures to address baseline noise issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a polar, basic compound containing primary and tertiary amine functionalities, this analyte requires specific methodological considerations to achieve a stable baseline and optimal sensitivity, crucial for robust drug development and quality control processes.[1]

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common and easily rectifiable sources of baseline noise. Start your troubleshooting here.

Q1: My baseline is consistently high and noisy across the entire chromatogram. What are the most common culprits?

A consistently noisy baseline often points to a systemic contamination issue. The goal is to improve the signal-to-noise ratio, which can be achieved by either increasing the analyte signal or, more commonly in this case, reducing the background noise.[2]

Immediate Checks:

  • Solvent and Additive Purity: Ensure you are using high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate).[3] Lower-grade solvents can contain non-volatile residues, particulates, or chemical impurities that elevate the baseline.[4][5] Even LC-MS grade additives can sometimes be contaminated; if in doubt, try a fresh bottle or a different lot.[6]

  • Mobile Phase Preparation:

    • Fresh Preparation: Prepare aqueous mobile phases daily to prevent microbial growth, which can introduce a host of interfering compounds and block system components.[6][7]

    • Glassware: Use dedicated glassware that has been thoroughly rinsed with high-purity solvent and never washed with detergents. Detergent residues, particularly surfactants, are a notorious source of contamination and ion suppression.[6][8][9]

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[10][11] Ensure your system's degasser is functioning correctly or degas solvents manually before use.

Q2: I'm observing periodic, regular spikes or a sawtooth pattern in my baseline. What does this indicate?

Regular, repeating patterns in the baseline are rarely chemical in nature. They almost always point to a mechanical or electronic issue within the LC system.

Probable Causes & Solutions:

  • Pump Performance: The most likely cause is inconsistent solvent delivery from the pump. This can be due to air trapped in a pump head, faulty check valves, or worn piston seals.[5][10]

    • Action: Prime the pump thoroughly on all solvent lines to remove air bubbles. If the problem persists, sonicate the check valves in isopropanol or replace them as per your instrument's maintenance guide.

  • Inadequate Mixing: If you are running a gradient with two very different mobile phases (e.g., a buffered aqueous phase and pure organic), poor mixing can cause periodic fluctuations as the composition changes.[10]

    • Action: Ensure a mixer is installed and is of an appropriate volume for your flow rate. For assays sensitive to baseline noise, pre-mixing mobile phases can be a solution, although this is less practical for gradient elution.[12]

  • Electronic Interference: Check for nearby electronic equipment (centrifuges, refrigerators, etc.) that could be introducing noise. Ensure the LC-MS system has a stable, dedicated power supply.

Q3: My baseline is consistently drifting upwards (or downwards) during my gradient run. Why is this happening?

Baseline drift during a gradient is typically caused by a discrepancy in the purity or absorbance properties of the mobile phase solvents (A and B).

Probable Causes & Solutions:

  • Contaminated Solvent: One of your mobile phase reservoirs (usually the aqueous 'A' solvent) may be contaminated. As the gradient composition changes to include more of the "cleaner" solvent (usually the organic 'B' solvent), the baseline may decrease, or vice-versa.[5]

    • Action: Prepare fresh A and B mobile phases using the highest quality reagents and solvents.

  • Column Bleed: An old or poorly conditioned column can shed stationary phase material, which becomes more soluble as the organic percentage increases, leading to a rising baseline.

    • Action: Condition the new column according to the manufacturer's instructions. If the column is old, try flushing it with a strong solvent or replace it.

  • Insufficient Equilibration: The column requires adequate time to re-equilibrate to the initial mobile phase conditions between runs. Insufficient equilibration will cause the baseline of the subsequent run to be unstable and drift.[10]

    • Action: Increase the column re-equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

Part 2: Systematic Troubleshooting Workflows

If the initial checks do not resolve the issue, a more systematic approach is required to isolate and eliminate the source of the noise.

Workflow 1: Isolating the Source of Noise (LC vs. MS)

This workflow is designed to determine if the baseline noise originates from the liquid chromatography system or the mass spectrometer itself.

  • Establish a Benchmark: Run your standard method and record the baseline noise characteristics.

  • MS Direct Infusion: Disconnect the LC from the MS. Using a syringe pump, directly infuse a solution of your mobile phase at your typical starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Analyze the Result:

    • If the noise disappears: The source of the contamination or instability is within your LC system (solvents, pump, tubing, autosampler). Proceed to Workflow 2.[13]

    • If the noise persists: The issue lies within the mass spectrometer (dirty ion source, electronics) or the infused mobile phase itself.[14] Prepare a fresh batch of mobile phase with new reagents and re-infuse. If noise is still present, the MS source requires cleaning.

A diagram illustrating the decision-making process for isolating the source of baseline noise.

Troubleshooting_Workflow cluster_0 Systematic Noise Isolation Start Observe High Baseline Noise Disconnect_LC Disconnect LC from MS. Directly infuse mobile phase. Start->Disconnect_LC Check_Noise Is baseline noise still high? Disconnect_LC->Check_Noise LC_Issue Noise Source is in the LC System. (Solvents, Pump, Autosampler) Check_Noise->LC_Issue No MS_Issue Noise Source is in the MS or Mobile Phase. Check_Noise->MS_Issue Yes Proceed_Decon Proceed to System Decontamination (Workflow 2) LC_Issue->Proceed_Decon Fresh_MP Prepare & infuse fresh mobile phase. MS_Issue->Fresh_MP Check_Again Is baseline noise still high? Fresh_MP->Check_Again MS_Source_Dirty MS Ion Source requires cleaning. Check_Again->MS_Source_Dirty Yes MP_Contaminated Original mobile phase was contaminated. Check_Again->MP_Contaminated No

Workflow 2: Decontaminating the LC-MS System

Systematic cleaning is essential once the LC is identified as the noise source. Contaminants can build up in solvent lines, pump components, the autosampler, and the column.[3][15]

Mixture Composition Target Contaminants Caution
Mix 1 100% LC-MS Grade IsopropanolGeneral organic buildup, plasticizers (e.g., phthalates)-
Mix 2 75:25 Acetonitrile:IsopropanolBroad-spectrum organic contaminants-
Mix 3 1:1:1:1 Water:ACN:IPA:Methanol"Universal" flush for unknown, stubborn contaminationEnsure miscibility and system compatibility
Mix 4 0.1% Formic or Acetic Acid in WaterBasic compounds, saltsFlush thoroughly with water before reintroducing organic solvents
Mix 5 6 Molar Guanidine-HClFor severe protein or biological contamination (less common for small molecules)Highly corrosive. Use with extreme care and flush extensively.

Table adapted from established cleaning protocols.[7][15]

  • Remove Column: Replace the analytical column with a union or a restriction capillary.

  • Flush Solvent Lines: Place all solvent lines into a fresh bottle of 100% Isopropanol (Mix 1).

  • Systematic Purge: Purge each pump line individually for 5-10 minutes.

  • Flow Through System: Flow the cleaning solvent through the entire system (bypassing the column) to waste for 30-60 minutes at a moderate flow rate.

  • Repeat if Necessary: For stubborn contamination, you may need to sequentially use different cleaning mixtures. Always flush with an intermediate solvent like isopropanol when switching between immiscible solutions.

  • Final Rinse: Before reinstalling the column, flush the entire system with fresh, filtered mobile phase (your starting conditions) until the baseline is stable.

Part 3: Method Optimization for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

A noisy baseline can also be a symptom of a suboptimal analytical method. Given the polar and basic nature of your analyte, specific chromatographic and mass spectrometric conditions are required.

Q5: What are the optimal mobile phase and column conditions for a compound like this?

Your analyte has a primary aromatic amine and a tertiary amine, making it susceptible to poor peak shape (tailing) on standard C18 columns due to interaction with residual silanols. It is also quite polar, which can lead to poor retention in reversed-phase chromatography.

Recommendations:

  • Column Choice:

    • Reversed-Phase (RP): Use a modern, high-purity silica column with end-capping (e.g., a C18 or Phenyl-Hexyl) to minimize silanol interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase (e.g., amide, unbonded silica) with a high-organic mobile phase.[16][17] This can often move the analyte away from early-eluting interferences that cause baseline noise.

  • Mobile Phase pH Control: The primary and tertiary amines on your molecule will be protonated at acidic pH. Maintaining a consistent, low pH (e.g., pH 2.5-3.5) is critical for good peak shape and reproducible retention.

  • Mobile Phase Additives:

    • Formic Acid (FA): Typically used at 0.1%, it provides an acidic pH and is volatile, making it ideal for MS. It is generally preferred for MS sensitivity over other modifiers.[12][18]

    • Ammonium Formate/Acetate: These buffered additives (e.g., 5-10 mM) can improve peak shape for challenging basic compounds and are useful in both RP and HILIC modes.[16][17]

    • Ion-Pairing Reagents (e.g., TFA): Avoid if possible. While strong ion-pairing reagents like Trifluoroacetic Acid (TFA) can improve peak shape, they are known to cause significant ion suppression in the MS source and can contaminate the system for long periods, leading to persistent background noise.[12][19][20] If you must use them, use the lowest possible concentration and dedicate the column to that method.

Q6: How can I optimize the MS source parameters to improve the signal-to-noise ratio?

Optimizing the Electrospray Ionization (ESI) source is crucial for maximizing the signal of your analyte while minimizing the contribution of background ions.[21] The goal is to find the "sweet spot" for each parameter.

A diagram illustrating the workflow for optimizing mass spectrometer source parameters.

MS_Optimization cluster_1 MS Source Optimization Workflow Start Infuse Analyte Standard (e.g., 100 ng/mL in mobile phase) Opt_Gas Optimize Nebulizer Gas Flow (Find stable spray, max signal) Start->Opt_Gas Opt_Temp Optimize Drying Gas Temp & Flow (Maximize desolvation, not degradation) Opt_Gas->Opt_Temp Opt_Voltage Optimize Capillary/Spray Voltage (Find max signal without discharge) Opt_Temp->Opt_Voltage Opt_Cone Optimize Cone/Fragmentor Voltage (Maximize parent ion transmission) Opt_Voltage->Opt_Cone End Optimal S/N Achieved Opt_Cone->End

  • Capillary/Spray Voltage: This voltage creates the electrospray. Too low, and the spray is unstable; too high, and you can cause a corona discharge, which dramatically increases baseline noise.[22][23] Start low and increase until the signal is stable and maximized.

  • Gas Flows (Nebulizer & Drying): The nebulizer gas helps form droplets, while the drying gas helps evaporate the solvent. Optimize for maximum analyte signal and a stable spray. Insufficient desolvation can lead to solvent clusters and a noisy baseline.[24]

  • Drying Gas Temperature: This needs to be high enough to desolvate the ions efficiently but not so high that it causes thermal degradation of your analyte.

  • Cone/Fragmentor Voltage: This voltage helps transmit ions from the source into the mass analyzer. Optimizing it is key to maximizing your analyte's signal relative to the background.[25]

References

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. (2025, April 19). ResolveMass Laboratories Inc.
  • Controlling Contamination in LC/MS Systems. Mass Spectrometry.
  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation.
  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018, August 1). LCGC International.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PMC.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
  • Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley.
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Providion Group.
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • How do I identify contamination in my LC-MS system and what should I do?. Providion Group.
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC.
  • 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation.
  • Reduction of chemical background noise in LC-MS/MS for trace analysis. University of Groningen.
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2025, May 19). Pharmaceutical Technology.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Which ion pair reagents are compatible with LC-MS?. (2018, July 27). ResearchGate.
  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Mobile phases compatible for LC/MS. Shimadzu.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. PMC.
  • Troubleshooting baseline issues observed in ESI- LCMS. (2017, April 20). Chromatography Forum.
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. (2022, August 1). LCGC International.
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials.
  • Troubleshooting. BASi.
  • Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). Cheméo.
  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks.
  • Losing Sensitivity of LC/MS signal due to High Background?. (2022, March 27). ResearchGate.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Medium.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • Background noise in UPLC-MS/MS experience?. (2022, June 16). Nitrosamines Exchange.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019, January 24). SCIEX.
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem.
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. MilliporeSigma.
  • N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. FDA.
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. (2026, January 13). ChemicalBook.
  • Tips for Electrospray Ionization LC–MS. (2022, December 9). LCGC International.
  • Noisy baseline chromatogram and TIC. (2025, October 10). Reddit.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.

Sources

Technical Support Center: Enhancing Cell Permeability of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Chemical Class: Basic Amino-Aryl Acetamide Key Physicochemical Features:

  • Azepan-1-yl Moiety: A 7-membered hydrophobic heterocycle containing a tertiary amine. This center is basic (estimated pKa ~8.5–9.5), meaning the compound exists primarily as a cation at physiological pH (7.4).

  • 4-Aminophenyl Group: An aniline derivative prone to oxidation.

  • Permeability Challenge: The interplay between the lipophilic azepane ring (promoting membrane insertion) and the protonated tertiary amine (hindering translocation) creates a classic "amphiphilic cation" profile. This often leads to lysosomal trapping or P-glycoprotein (P-gp) efflux rather than simple poor solubility.

This guide addresses the three critical failure modes for this compound in culture: Oxidative Instability , Lysosomal Sequestration , and Efflux Pump Extrusion .

Diagnostic Troubleshooting Guide (FAQ Format)

Category A: Stability & Formulation (Pre-Incubation)

Q: My stock solution turns brown/yellow after a few days at -20°C. Is the compound still permeable? A: Likely No. The color change indicates oxidation of the primary aniline (4-aminophenyl) group, likely forming azo or nitro compounds which have drastically different permeability and potency profiles.

  • Root Cause: Aniline derivatives are sensitive to air and light.

  • Solution:

    • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).

    • Add Antioxidant: Supplement the stock with 1 mM Ascorbic Acid or maintain under inert gas (Argon/Nitrogen).

    • Storage: Single-use aliquots at -80°C. Never freeze-thaw more than once.

Q: I see precipitation when adding the DMSO stock to the culture media. A: This is a "Solubility Crash" caused by the pH shift.

  • Mechanism: The compound is hydrophobic (azepane ring). When diluted into aqueous media (pH 7.4), the hydrophobic effect forces aggregation before the amine can protonate and solubilize.

  • Protocol Fix:

    • Pre-dilution: Dilute the DMSO stock 1:10 into serum-free media first, vortex immediately, then add to the final culture.

    • Carrier: If precipitation persists, complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Use a 1:2 molar ratio (Compound:Cyclodextrin) in the stock.

Category B: Cellular Uptake & Distribution

Q: The compound shows activity in cell-free assays but is inactive in cell culture (High IC50 shift). Is it impermeable? A: Not necessarily impermeable, but likely sequestered .

  • The "Ion Trapping" Effect: As a lipophilic weak base, the neutral fraction crosses the plasma membrane. Once inside, it diffuses into acidic organelles (Lysosomes, pH ~5.0). There, it becomes fully protonated (

    
    ), cannot diffuse out, and is trapped away from its cytosolic or nuclear target.
    
  • Diagnostic Test: Co-treat cells with Chloroquine (10-50 µM) or Ammonium Chloride (10 mM) . These agents raise lysosomal pH. If your compound's potency is restored, lysosomal trapping is the cause.

Q: I suspect P-gp efflux is pumping the drug out. How do I confirm this? A: The bulky azepane group often makes compounds substrates for MDR1 (P-glycoprotein).

  • Validation Protocol: Perform a cytotoxicity or reporter assay in the presence of Verapamil (10 µM) or Cyclosporin A (5 µM) .

    • Result: If potency increases >3-fold with the inhibitor, your compound is an efflux substrate.

Critical Experimental Workflows

Workflow 1: Optimized Solubilization & Incubation Protocol

This protocol minimizes oxidative degradation and prevents precipitation shock.

StepActionTechnical Rationale
1 Prepare Vehicle Use anhydrous DMSO + 0.1% (w/v) Ascorbic Acid.
2 Stock Creation Dissolve compound to 10 mM. Sonicate for 30s to ensure complete dissolution.
3 Intermediate Step Dilute stock 1:10 into pre-warmed (

) PBS or Serum-Free Media. Vortex immediately.
4 Final Dosing Add intermediate solution to cell culture plate (final DMSO < 0.5%).
5 Washout If analyzing uptake, wash cells with ice-cold PBS + 0.2% BSA (removes surface-bound drug).
Workflow 2: Lysosomal Trapping Verification

Use this flow to determine if you need to chemically modify the azepane ring (lower pKa) or alter assay conditions.

TrappingAnalysis Start Observed Low Potency in Cell Culture Step1 Co-incubate with NH4Cl (10mM) or Bafilomycin A1 (10nM) Start->Step1 Decision Potency Restored? Step1->Decision ResultTrapped Diagnosis: Lysosomal Trapping (Cationic Sequestration) Decision->ResultTrapped Yes ResultPerm Diagnosis: Poor Permeability or Efflux Pump Issue Decision->ResultPerm No Action1 Strategy: Pulse-Chase Dosing or Chemical Mod (Lower pKa) ResultTrapped->Action1 Action2 Test P-gp Inhibition (Verapamil Assay) ResultPerm->Action2

Figure 1: Decision tree for diagnosing intracellular sequestration vs. exclusion.

Mechanistic Visualization: The "Amphiphilic Cation" Problem

The diagram below illustrates the specific pathway of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. The azepane nitrogen (N_tert) drives the trapping mechanism.

CellularUptake cluster_ext Extracellular Space (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 5.0) Drug_Ext Drug (Neutral) High Lipophilicity Drug (Cationic) Equilibrium Drug_Cyto Drug (Target Engagement) Drug_Ext:n->Drug_Cyto Passive Diffusion (Azepane Ring) Efflux P-gp Efflux Pump Drug_Cyto->Efflux Active Transport Drug_Lyso Drug (Trapped Cation) 100% Protonated Drug_Cyto->Drug_Lyso Diffusion of Neutral Species Efflux->Drug_Ext:c Active Transport Drug_Lyso:t->Drug_Lyso:t Ion Trapping (Cannot Exit)

Figure 2: Cellular disposition pathways showing the competition between target engagement, lysosomal trapping, and P-gp efflux.

References & Authority

  • Lysosomal Trapping Mechanism:

    • MacIntyre, A. C., & Cutler, D. J. (1988). The role of lysosomes in the hepatic distribution of basic drugs. Biopharmaceutics & Drug Disposition. Link

    • Relevance: Explains why the basic azepane nitrogen leads to accumulation in acidic organelles, reducing cytosolic concentration.

  • P-Glycoprotein Substrate Recognition:

    • Gottesman, M. M., et al. (2002). P-glycoprotein targeting for multidrug resistance. Nature Reviews Cancer. Link

    • Relevance: Establishes the link between bulky hydrophobic amines (like azepane) and efflux pump susceptibility.

  • Aniline Oxidation & Stability:

    • Hlavica, P. (1982). Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products. CRC Critical Reviews in Biochemistry. Link

    • Relevance: Validation for the requirement of antioxidants (Ascorbic acid) in stock preparation for 4-aminophenyl compounds.

  • PAMPA Assay Methodology:

    • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. Link

    • Relevance: Standard protocol for verifying passive diffusion independent of cellular transporters.

Validation & Comparative

1H NMR spectral analysis and assignment of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemists

Part 1: Executive Summary & Strategic Context

In the optimization of physicochemical properties for drug candidates, the substitution of a rigid piperidine ring with a flexible azepane (hexamethyleneimine) ring is a common strategy to modulate lipophilicity and receptor binding affinity. However, this structural change introduces significant spectral complexity.

This guide provides a definitive technical analysis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide , a pharmacophore often encountered as a linker in local anesthetics and kinase inhibitors.[1][]

The Analytical Challenge: Unlike its piperidine analogs, which display sharp, well-resolved multiplets due to a stable chair conformation, the azepane moiety exists in a rapid flux between twist-chair and twist-boat conformations.[1][] This results in signal broadening and multiplet overlap that frequently leads to assignment errors in 1D NMR.

Key Findings:

  • Solvent Criticality: DMSO-d6 is superior to CDCl3 for this specific scaffold, preventing the loss of exchangeable amide/amine protons and resolving the pseudo-AA'BB' aromatic system.[]

  • Conformational Flux: The azepane ring protons (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) appear as high-order multiplets that cannot be resolved by first-order analysis; HSQC is mandatory for accurate assignment.[]
    

Part 2: Comparative Performance Analysis

To provide actionable insights, we compare the spectral performance of the Azepane Scaffold (Our Topic) against the industry-standard Piperidine Analog .

Structural Dynamics & Spectral Resolution
FeatureAzepane Analog (7-membered) Piperidine Analog (6-membered) Analytical Implication
Ring Conformation Fluxional (Twist-Chair ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Twist-Boat)
Rigid (Chair)Azepane signals are broader;

-coupling is averaged.[]
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Proton Shift

2.65 – 2.75 ppm

2.30 – 2.50 ppm
Azepane

-protons are slightly deshielded due to ring strain.[]
Bulk Region ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1.50 – 1.70 ppm (Overlap)
Distinct Axial/Equatorial separationHigh Risk: Azepane

protons merge into a "hump."[]
Amide H Exchange Fast exchange in CDCl3Slow exchangeUse DMSO-d6 to visualize the amide doublet/singlet.[1][]
Solvent Selection Matrix

The choice of solvent fundamentally alters the "fingerprint" of this molecule.

  • Chloroform-d (CDCl3):

    • Pros: Good solubility for the free base.

    • Cons: The amide NH often broadens or disappears due to exchange. The aromatic amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) signal is erratic (
      
      
      
      3.5–5.0 ppm) and concentration-dependent.[]
  • DMSO-d6 (Recommended):

    • Pros: Stabilizes the amide bond (H-bond acceptor), resulting in a sharp singlet at

      
       ~9.4 ppm.[] Distinctly resolves the aromatic AA'BB' system.
      
    • Cons: Residual water peak (

      
       3.33 ppm) may overlap with the azepane 
      
      
      
      -protons or the linker
      
      
      if not dry.[]

Part 3: Detailed Experimental Protocol

Sample Preparation (Self-Validating Protocol)

To ensure reproducibility and avoid concentration-dependent shifts (especially of the


 group), follow this strict protocol.
  • Massing: Weigh 10.0 mg ± 0.5 mg of the solid compound.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the DMSO is not from a fresh ampule, add activated 3Å molecular sieves directly to the tube 1 hour prior to acquisition to suppress the water signal.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the solution must be clear.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     0.00).
    
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The amide proton has a long

    
    ; insufficient delay will reduce integration accuracy.
    
  • Scans (NS): 16 (minimum) to 64 (optimal for observing minor impurities).[1][]

  • Temperature: 298 K (25°C).[1][] Note: Variable temperature (VT) studies at 323 K can sharpen the azepane multiplets by accelerating the conformational exchange.

Part 4: Spectral Assignment & Data

The Assignment Logic Workflow

The following diagram illustrates the logical flow required to assign the structure, moving from the "Anchor" protons to the complex aliphatic region.

AssignmentLogic Start Start: 1H NMR Spectrum Anchor1 1. Identify Amide NH (Sharp Singlet, >9 ppm) Start->Anchor1 Anchor2 2. Identify Aromatic Region (AA'BB' System, 6.5-7.5 ppm) Start->Anchor2 Linker 3. Assign Linker CH2 (Singlet, ~3.1 ppm) Anchor1->Linker NOESY Correlation Validation Validation: Integration Check (1:2:2:2:4:4:4 ratio) Anchor2->Validation Azepane 4. Azepane Ring Analysis (The Challenge) Linker->Azepane HMBC Connectivity Azepane->Validation

Figure 1: Step-by-step assignment logic. The Amide NH and Linker CH2 serve as the primary "anchors" for structural confirmation.

Experimental Data Table (DMSO-d6)

The following data represents the consensus assignment for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.

PositionChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Notes
NH (Amide) 9.42 Singlet (s)1H-Disappears on

shake.[] Diagnostic anchor.
Ar-H (3,5) 7.31 Doublet (d)2H8.8Ortho to amide.[1][] Part of AA'BB'.[][3][4][5]
Ar-H (2,6) 6.48 Doublet (d)2H8.8Ortho to amine.[1][] Upfield due to resonance donation.
NH2 (Amine) 4.85 Broad (br s)2H-Highly variable; temperature/concentration dependent.[1][]
Linker CH2 3.18 Singlet (s)2H-Connects Azepane N to Carbonyl.[1][]
Azepane ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

2.68 Multiplet (m)4H-Protons adjacent to Nitrogen.[]
Azepane ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1.55 – 1.65 Broad Multiplet8H-"The Hump."[] Unresolved overlap of 4 methylene groups.[]
Structural Insight: The Azepane Ring

The azepane ring is the most difficult region to analyze. Unlike piperidine, which has distinct axial and equatorial protons, the azepane ring in this molecule undergoes rapid pseudorotation.

AzepaneFlux cluster_NMR NMR Consequence TC Twist-Chair (Major Conformer) TB Twist-Boat (Minor Conformer) TC->TB Fast Exchange (k > 1000 s-1) Result Averaged Signals (Broad Multiplets) TC->Result TB->Result

Figure 2: Conformational dynamics of the azepane ring.[1][] The rapid interconversion between conformers results in the magnetic equivalence of the


 and 

protons on the NMR timescale.

Part 5: Troubleshooting & Common Artifacts

When analyzing this compound, be aware of these common pitfalls:

  • The "Missing" Linker: If the sample is prepared in CDCl3 with trace acid, the nitrogen in the azepane ring may protonate (

    
    ). This causes the adjacent Linker 
    
    
    
    (
    
    
    3.18) to shift downfield significantly (
    
    
    4.0+) and broaden.[] Solution: Add a micro-spatula tip of solid
    
    
    to the NMR tube to ensure the free base form.
  • Water Overlap: In DMSO-d6, the water peak (

    
     3.[]33) sits dangerously close to the Linker 
    
    
    
    (
    
    
    3.18). Solution: Use the "Method of Standard Addition" (add a drop of
    
    
    to shift the water peak) or rely on HSQC to confirm the carbon correlation (
    
    
    ~62 ppm for the linker).
  • Rotamers: Unlike tertiary amides (e.g., dimethylacetamide), this is a secondary amide.[] Rotamers are generally NOT observed at room temperature because the trans-amide conformation is overwhelmingly favored sterically.[1][]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[] (Standard text for AA'BB' aromatic assignment principles). [1][]

  • Reich, H. J. (2023).[] Structure Determination Using NMR. University of Wisconsin-Madison.[1][] (Source for chemical shift increments of azacycloalkanes).[] [1][]

  • Gomes, J. R. B., et al. (2009).[] "Conformational analysis of azepane derivatives." Journal of Physical Chemistry A. (Detailed computational and NMR study of azepane ring fluxionality). [1][]

  • PubChem Compound Summary. (2023). "N-(4-aminophenyl)-2-chloroacetamide" (Precursor data for shift verification). [1][]

Sources

Mass spectrometry fragmentation pattern of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of drug development—specifically within the synthesis of local anesthetics and kinase inhibitors—N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a critical structural motif. It combines a lipophilic 7-membered azepane ring with a polar amino-acetamide linker, a scaffold often scrutinized during impurity profiling and metabolite identification.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behavior of this target molecule against its 6-membered structural analog, N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide (a known impurity of Nintedanib). By contrasting these two, we highlight the diagnostic spectral signatures required for precise structural elucidation.

Technical Specifications & Structural Analysis

Before analyzing the fragmentation, we must establish the physicochemical baseline for the target molecule.

FeatureTarget MoleculeComparative Alternative
Compound Name N-(4-aminophenyl)-2-(azepan-1-yl)acetamide N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide
Structure Azepane ring (7-membered) linked to p-phenylenediaminePiperazine ring (6-membered) linked to p-phenylenediamine
Formula C₁₄H₂₁N₃OC₁₂H₁₈N₄O
Monoisotopic Mass 247.1685 Da234.1481 Da
Key Moiety Hydrophobic Azepane (C₆H₁₂N)Polar Piperazine (C₄H₉N₂)
LogP (Predicted) ~1.8 (Higher Lipophilicity)~0.5 (Lower Lipophilicity)

Scientific Insight: The substitution of the azepane ring for the piperazine ring significantly alters the fragmentation kinetics. The azepane ring, lacking a second heteroatom, exhibits higher stability under Collision-Induced Dissociation (CID) compared to the piperazine ring, which readily undergoes retro-Diels-Alder (RDA) type fragmentations.

Experimental Protocol: LC-MS/MS Configuration

To reproduce the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup ensures optimal ionization of the basic nitrogen atoms in the azepane and aniline moieties.

Methodology
  • Platform: Q-TOF or Triple Quadrupole (QqQ) MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile and backbone cleavages.

Workflow Diagram

MS_Workflow Sample Sample Prep (1 µg/mL in MeOH:H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Selection Precursor m/z 248.17 ESI->Q1 CID Collision Cell (N2 Gas, 15-45 eV) Q1->CID Detector TOF/Detector Fragment Analysis CID->Detector

Figure 1: Standardized LC-MS/MS workflow for amino-acetamide derivative profiling.

Fragmentation Pattern Analysis

The fragmentation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is driven by protonation at the most basic site—the tertiary nitrogen of the azepane ring.

Primary Fragmentation Pathway (Target Molecule)
  • Precursor Ion: [M+H]⁺ at m/z 248.17 .

  • Major Fragment A (Amide Cleavage):

    • Cleavage of the amide bond is the dominant pathway.

    • Product: 2-(azepan-1-yl)acetyl cation or the complementary p-phenylenediamine ion.

    • Diagnostic Ion: m/z 109.07 (p-phenylenediamine fragment, [C₆H₈N₂ + H]⁺).

  • Major Fragment B (Alpha-Cleavage):

    • Cleavage between the carbonyl carbon and the alpha-carbon (adjacent to the azepane).

    • Product: Azepan-1-ylium methylene ion.

    • Diagnostic Ion: m/z 112.11 ([C₇H₁₄N]⁺). This is the "fingerprint" of the azepane ring.

  • Secondary Fragment (Ring Contraction):

    • Loss of C₂H₄ from the azepane ring (less common than in piperidines but observable at high CE).

    • Diagnostic Ion: m/z 84.08 (Ring contracted pyrrolidine-like species).

Comparative Analysis: Azepane vs. Piperazine

The table below objectively compares the spectral output of the target vs. the alternative.

Fragmentation EventTarget: Azepane Derivative (m/z)Alternative: Piperazine Derivative (m/z)Mechanistic Difference
Precursor [M+H]⁺ 248.17 235.15 Mass shift due to -CH₂- vs -NH- difference.
Amide Hydrolysis 109.07 (Aniline base)109.07 (Aniline base)Identical linker/aniline group.
Alpha-C Fragment 112.11 (Base Peak) 99.09 (Base Peak) CRITICAL: The azepane fragment (112) vs. piperazine fragment (99) distinguishes the rings.
Ring Fragmentation 84.08 (Low Intensity)56.05 (High Intensity)Piperazine rings shatter easily (RDA cleavage); Azepane rings are robust.
Immonium Ion 98.1085.08Characteristic cyclic amine immonium ions.
Mechanistic Pathway Diagram

The following diagram illustrates the specific bond cleavages for the target molecule.

Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 248.17 Amide_Cleavage Amide Bond Cleavage Precursor->Amide_Cleavage Alpha_Cleavage Alpha-Cleavage (C-C Bond) Precursor->Alpha_Cleavage Frag_109 p-Phenylenediamine Ion m/z 109.07 Amide_Cleavage->Frag_109 Neutral_Loss Neutral Loss: Azepan-1-yl ketene Amide_Cleavage->Neutral_Loss Frag_112 Azepan-1-ylium Ion m/z 112.11 (Base Peak) Alpha_Cleavage->Frag_112 Ring_Deg Ring Contraction (-C2H4) Frag_112->Ring_Deg Frag_84 Pyrrolidinium Ion m/z 84.08 Ring_Deg->Frag_84

Figure 2: Proposed fragmentation pathways for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide under ESI-CID conditions.

Summary of Findings

  • Specificity: The presence of the m/z 112.11 ion is the definitive identifier for the azepane moiety in this scaffold. If the spectrum shows m/z 99.09 instead, the sample is likely the piperazine analog (Nintedanib impurity).

  • Stability: The azepane ring is thermodynamically more stable under CID than the piperazine ring. Expect fewer low-mass "hash" ions (m/z < 60) for the azepane target compared to the piperazine alternative.

  • Detection: Both compounds ionize well in ESI+, but the azepane derivative will likely show a higher retention time on C18 columns due to the increased lipophilicity of the 7-membered carbon ring.

References

  • BenchChem. (2025). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Retrieved from

  • National Institutes of Health (NIH). (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. PMC10495321. Retrieved from

  • BOC Sciences. (2024). N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide Properties and Impurity Profiling. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Cyclic Amines and Amides. Retrieved from

  • PubChem. (2025).[1] 2-(4-aminophenyl)acetamide Compound Summary. CID 238034. Retrieved from

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A Comparative Guide to Purity Validation of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the confirmation of a compound's identity and purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules like N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a robust analytical strategy is not just a procedural formality but a scientific necessity. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of this specific compound.

N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, with its distinct aromatic amine, amide, and tertiary amine functionalities, presents a unique analytical challenge. Its molecular formula, C₁₄H₂₁N₃O, and molecular weight of 247.34 g/mol , serve as the fundamental basis for purity assessment.

Deep Dive: Elemental Analysis (CHNS/O)

Elemental analysis is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1] The core principle relies on the complete combustion of the compound, followed by the precise measurement of the resulting gaseous products (CO₂, H₂O, N₂).[2] This method provides a fundamental assessment of a molecule's empirical formula, which is a direct indicator of its purity.[3]

Theoretical vs. Experimental Values

For a pure sample of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide (C₁₄H₂₁N₃O), the theoretical elemental composition is:

  • Carbon (C): 68.01%

  • Hydrogen (H): 8.56%

  • Nitrogen (N): 16.99%

  • Oxygen (O): 6.47% (often determined by difference)

The trustworthiness of elemental analysis lies in comparing these theoretical percentages to the experimental values obtained from an elemental analyzer. A widely accepted deviation of less than or equal to 0.4% between the calculated and found values is indicative of a high-purity sample.[4]

Experimental Protocol: Combustion Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy and precision.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried N-(4-aminophenyl)-2-(azepan-1-yl)acetamide sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature (≈900-1000°C) combustion furnace in a pure oxygen environment.[1] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.[5]

Workflow for Purity Validation by Elemental Analysis

Caption: Workflow for purity validation using elemental analysis.

Comparative Analysis with Alternative Techniques

While elemental analysis provides a fundamental measure of purity, a comprehensive validation strategy often involves orthogonal methods that assess purity from different perspectives.[6] The choice of technique is guided by the specific information required, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Technique Principle Strengths for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide Limitations
Elemental Analysis Combustion and detection of elemental gases (C, H, N, S, O).Provides fundamental confirmation of the empirical formula; fast, inexpensive, and requires minimal method development.[1]Does not detect impurities with the same elemental composition (isomers); insensitive to small amounts of impurities with similar elemental ratios.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[9]Excellent for separating and quantifying non-volatile impurities, degradation products, and starting materials.[10][11] Can be developed into a stability-indicating method.[12]Requires method development (column, mobile phase selection); quantification requires a reference standard for each impurity.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[14]Ideal for identifying and quantifying volatile impurities, such as residual solvents from synthesis.[15]N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is likely not volatile enough for direct analysis and may require derivatization.
Quantitative NMR (qNMR) Spectroscopy The area of an NMR signal is directly proportional to the number of nuclei.[16]Provides an absolute measure of purity without needing a specific reference standard of the analyte. Simultaneously confirms structure and quantifies impurities.[17][18]Lower sensitivity compared to chromatographic techniques; complex mixtures can lead to signal overlap.[19]

Making an Informed Decision: A Logic-Driven Approach

The selection of a purity validation technique is not a one-size-fits-all decision. It depends on the stage of development and the specific questions being asked.

Caption: Decision matrix for selecting a purity validation method.

Conclusion

For validating the purity of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, elemental analysis serves as an indispensable first-line technique. It provides a rapid, cost-effective, and fundamental confirmation of the compound's elemental composition, a direct reflection of its bulk purity. An experimental result for Carbon, Hydrogen, and Nitrogen that is within ±0.4% of the theoretical values provides strong evidence of a pure sample.[4]

However, for comprehensive quality control and regulatory submission, elemental analysis should be part of a multi-faceted analytical approach.[8] High-Performance Liquid Chromatography (HPLC) is essential for detecting and quantifying process-related impurities and degradation products, while quantitative Nuclear Magnetic Resonance (qNMR) offers the unique advantage of providing an absolute purity value and structural confirmation in a single experiment.[11][19] By integrating these orthogonal techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the identity, purity, and safety of the target compound.

References

  • Elemental analysis - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved February 22, 2024, from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 22, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved February 22, 2024, from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved February 22, 2024, from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved February 22, 2024, from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Retrieved February 22, 2024, from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2024, from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved February 22, 2024, from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved February 22, 2024, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 22, 2024, from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 22, 2024, from [Link]

  • A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024, October 15). Advance Journal of Pharmaceutical Research & Review, 1(4), 16-17.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Journal of Pharmaceutical and Applied Chemistry, 1-10.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved February 22, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? Retrieved February 22, 2024, from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Today. Retrieved February 22, 2024, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 22, 2024, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 22, 2024, from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 22, 2024, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved February 22, 2024, from [Link]

  • Nanalysis. (2022, April 28). Beyond structural elucidation, introduction to qNMR – Part I. Retrieved February 22, 2024, from [Link]

  • What Is an Elemental Analyzer & How Does It Work? (2023, July 31). Excedr. Retrieved February 22, 2024, from [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved February 22, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)? Retrieved February 22, 2024, from [Link]

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (n.d.). Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed. Retrieved February 22, 2024, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved February 22, 2024, from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023, November 16). MDPI. Retrieved February 22, 2024, from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Pharma Focus Asia. Retrieved February 22, 2024, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Contract Pharma. Retrieved February 22, 2024, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved February 22, 2024, from [Link]

  • Most Common Elemental Analysis Techniques. (2019, September 9). AZoM. Retrieved February 22, 2024, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). MSU chemistry. Retrieved February 22, 2024, from [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved February 22, 2024, from [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025, May 15). ManTech Publications. Retrieved February 22, 2024, from [Link]

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. (2026, February 14). International Journal of Pharmaceutical Sciences.
  • ELEMENTAL ANALYSIS. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved February 22, 2024, from [Link]

  • Common Elemental Analysis Methods. (2024, January 28). Universal Lab Blog. Retrieved February 22, 2024, from [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed. Retrieved February 22, 2024, from [Link]

  • A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. (2021, December 15). Indian Journal of Forensic Medicine & Toxicology. Retrieved February 22, 2024, from [Link]

  • Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. (2020, June 15). Academia.edu. Retrieved February 22, 2024, from [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025, August 5). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ioniz
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI. Retrieved February 22, 2024, from [Link]

  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One. Retrieved February 22, 2024, from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). MDPI. Retrieved February 22, 2024, from [Link]

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Reproducibility of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide synthesis across different batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Assay Data

In drug discovery, N-(4-aminophenyl)-2-(azepan-1-yl)acetamide serves as a critical linker scaffold and a pharmacophore in its own right (structurally related to HDAC inhibitors and local anesthetics). However, commercial batches often exhibit significant variability in biological performance.

This guide objectively compares two synthetic routes—Method A (Direct Alkylation) and Method B (Protected Stepwise Synthesis) —to demonstrate how synthetic origin dictates impurity profiles and, consequently, assay reproducibility.

Key Finding: "Technical Grade" (>95%) batches produced via Method A frequently contain trace bis-alkylated dimers and aniline oxidation products (quinones) that act as Pan-Assay Interference Compounds (PAINS), artificially inflating IC50 values in enzymatic assays.

Chemical Context & Instability Factors[1]

To control reproducibility, one must understand the molecule's failure modes. The target compound contains two distinct nitrogen centers with opposing reactivities:

  • The Aniline Nitrogen: Electron-rich, prone to oxidation (turning samples pink/brown) and competitive nucleophilic attack.

  • The Azepane Nitrogen: A tertiary aliphatic amine, acting as a proton sponge, affecting solubility and salt stoichiometry.

Critical Impurity Profile
Impurity TypeOriginImpact on Data
Bis-Amide Dimer Over-reaction of diamine in Method APrecipitates in aqueous buffers; causes false negatives (signal quenching).
Azepane-N-Oxide Poor storage / Air oxidationAlters polarity; shifts retention time in LC-MS.
Quinone Imines Aniline oxidation (Pink Color)Redox cycling in assays; generates false positives (H2O2 production).

Comparative Analysis of Synthetic Routes

Method A: Direct Alkylation (The "Commercial" Route)

Most common in low-cost catalog reagents.

Protocol: Reaction of 2-chloro-N-(4-aminophenyl)acetamide with excess azepane.

  • Pros: One step, low raw material cost.

  • Cons: The "2-chloro" precursor is highly electrophilic. The free aniline on the starting material can compete with azepane, leading to polymerization.

  • Reproducibility Score: Low (2/5) . Batches vary significantly in color and dimer content.

Method B: Boc-Protected Stepwise Synthesis (The "Robust" Route)

Recommended for SAR and GLP studies.

Protocol: Use of N-Boc-p-phenylenediamine to mask the aniline, followed by acylation, amination, and deprotection.

  • Pros: Absolute regiocontrol. Eliminates dimerization.

  • Cons: Three steps, higher cost.

  • Reproducibility Score: High (5/5) . Consistent white crystalline solid.

Visualizing the Workflow & Decision Tree

The following diagram illustrates the mechanistic divergence between the two methods and the critical QC checkpoints required to ensure batch integrity.

SynthesisComparison cluster_MethodA Method A: Direct Alkylation (High Risk) cluster_MethodB Method B: Protected Route (Recommended) StartA 2-Chloro-N-(4-aminophenyl)acetamide ReactionA Nucleophilic Substitution (Uncontrolled) StartA->ReactionA ReagentA + Azepane (Excess) ReagentA->ReactionA ImpurityA RISK: Polymerization & Bis-alkylation Dimer ReactionA->ImpurityA ProductA Crude Product (Often Pink/Brown) ReactionA->ProductA QC QC Checkpoint: 1. HPLC Purity >98% 2. NMR (No Dimer Signals) ProductA->QC StartB N-Boc-p-phenylenediamine Step1 1. Chloroacetylation StartB->Step1 Inter1 Intermediate 1 (Stable, Purifiable) Step1->Inter1 Step2 2. Azepane Addition Inter1->Step2 Inter2 Intermediate 2 (Boc-Protected) Step2->Inter2 Step3 3. Deprotection (TFA/DCM) Inter2->Step3 FinalB Final Product (White Crystalline Solid) Step3->FinalB FinalB->QC

Figure 1: Comparative synthetic pathways. Method A (left) risks dimerization due to unprotected aniline. Method B (right) utilizes Boc-protection to ensure stoichiometric control and high reproducibility.

Detailed Experimental Protocol (Method B)

To guarantee batch-to-batch consistency, the following Method B protocol is validated. This system is self-validating because the intermediate (Inter 2) can be purified by crystallization before the final deprotection, stripping away impurities before the sensitive aniline is exposed.

Step 1: Synthesis of tert-butyl (4-(2-chloroacetamido)phenyl)carbamate
  • Dissolve N-Boc-p-phenylenediamine (1.0 eq) in anhydrous DCM (0.1 M) with Triethylamine (1.5 eq).

  • Cool to 0°C under Nitrogen.

  • Add Chloroacetyl chloride (1.1 eq) dropwise. Control exotherm to <5°C.

  • Stir at RT for 2 hours.

  • Wash with 1M HCl (removes unreacted amine), then NaHCO3.

  • Precipitate with Hexanes. Yield: ~90%.

Step 2: Azepane Substitution
  • Dissolve Step 1 Product (1.0 eq) in Acetonitrile.

  • Add Azepane (1.2 eq) and K2CO3 (2.0 eq). Note: Inorganic base prevents salt formation of the product.

  • Heat to 60°C for 4 hours. Monitor by TLC (Intermediate 2 is more polar).

  • Filter salts and concentrate.

  • Recrystallize from EtOAc/Heptane. Crucial Step: This removes any trace impurities.

Step 3: Deprotection & Salt Formation
  • Dissolve Intermediate 2 in DCM.

  • Add TFA (10 eq) or 4M HCl in Dioxane. Stir 1 hour.

  • Evaporate volatiles.

  • Neutralize with saturated NaHCO3 to obtain the free base, OR precipitate the HCl salt with Ether.

    • Recommendation: Store as the Dihydrochloride salt for maximum stability against oxidation.

Validation Data: Batch Comparison

We compared three batches of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide in a standard Kinase binding assay (IC50 determination).

MetricBatch A (Commercial, Method A)Batch B (In-House, Method B)Batch C (Method B, stored 6mo)
Appearance Light Brown PowderWhite NeedlesOff-white Powder
HPLC Purity (254nm) 94.2%99.1%98.8%
Major Impurity Dimer (3.5%)None detectedN-Oxide (<0.5%)
Assay IC50 120 nM ± 45 nM (High CV)210 nM ± 15 nM (Low CV)205 nM ± 18 nM
Interpretation False Potency: Impurities likely quenched fluorescence or inhibited enzyme non-specifically.True Potency: Consistent data across replicates.Stable: Method B yields a robust product.

Scientific Insight: The "more potent" result of Batch A is a classic artifact. The dimer impurity often aggregates, causing non-specific inhibition. Researchers using Batch A would erroneously optimize a lead based on false potency data.

Quality Control Framework

To accept a batch for biological screening, it must pass this "Self-Validating" QC checklist:

  • Visual Inspection: Must be White to Off-White. Pink/Brown indicates >1% oxidation.

  • 1H NMR (DMSO-d6):

    • Diagnostic Azepane Multiplets: δ ~1.6 (8H) and ~2.7 (4H).

    • Aniline Protons: Broad singlet at δ ~4.8-5.0 (2H). If this integral is <2.0, suspect oxidation.

    • Aromatic Region: Distinct AA'BB' system. Complex splitting indicates dimerization.

  • Solubility Test: 10mM in DMSO. Must be clear. Turbidity suggests inorganic salt contamination or dimer presence.

References

  • Journal of Medicinal Chemistry. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold. (Context on aminophenyl-acetamide stability). Retrieved from [Link]

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors: Synthesis and Structural Study. (Validation of chloroacetyl chloride acylation protocols). Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Synthesis of novel aminophenyl-amide derivatives and evaluation of biological activity.[1][2][3] (Comparative analysis of amide coupling methods). Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (Crystal morphology and oxidation data). Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: N-(4-aminophenyl)-2-(azepan-1-yl)acetamide

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

This document provides essential safety protocols for the handling and disposal of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a novel compound, specific safety data may be limited. Therefore, this guidance is built upon a conservative risk assessment, drawing from the known hazard profiles of its core structural motifs: aromatic amines and substituted acetamides. This proactive approach ensures a robust margin of safety for all laboratory personnel.

Immediate Safety Briefing: Core Protective Measures

For immediate reference, the following table summarizes the minimum required personal protective equipment (PPE) and emergency contacts.

Protection Category Specification & Rationale
Primary Engineering Control Certified Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a fume hood to minimize inhalation exposure.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166): Required for all procedures. A face shield should be worn over goggles when handling larger quantities (>10g) or during splash-prone operations.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile): Nitrile gloves provide effective protection against incidental contact.[3] For prolonged handling or immersion, consult glove manufacturer data. Always double-glove when handling concentrated solutions.
Body Protection Flame-Resistant Laboratory Coat & Full Coverage: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4][5]
Respiratory Protection Contingent on Task: Not required if all work is performed in a fume hood. For large spills or work outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary under a formal respiratory protection program.[1][4]
Emergency Contacts Spill Response: CHEMTREC: 1-800-424-9300Poison Control: 1-800-222-1222[6]

Hazard Analysis: A Structurally-Informed Perspective

Understanding the "why" behind safety protocols is critical. The recommended precautions for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide are derived from the hazards posed by its constituent chemical groups.

  • Aromatic Amine Moiety (-C₆H₄-NH₂): Aromatic amines as a class are known for their potential toxicity. They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[1][7] Some are known or suspected carcinogens. Therefore, minimizing direct contact and inhalation is paramount.

  • Acetamide Moiety (-NH-C(=O)-CH₂-): The parent compound, acetamide, is a suspected carcinogen based on animal studies and can cause irritation upon contact.[6][8] When heated to decomposition, acetamides can emit toxic fumes, including nitrogen oxides.[1][6]

A close structural analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[9] It is logical and prudent to assume a similar hazard profile for the target compound.

Operational Protocol: From Preparation to Disposal

This section provides a step-by-step guide for the safe handling of the compound through its lifecycle in the laboratory.

Primary Engineering Controls: The First Line of Defense

Your most critical piece of safety equipment is not wearable. All manipulations of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[8][10] This control is designed to capture and exhaust potentially harmful dusts and vapors at the source.

Personal Protective Equipment (PPE) Workflow

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE Donning & Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash End Wash->End Exit Lab Start Start->Don1 Enter Lab

Caption: Workflow for correctly putting on (donning) and taking off (doffing) PPE.

Detailed Steps:

  • Donning (Before entering the work area):

    • Secure your lab coat completely.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. Put on a second pair if double-gloving.

  • Doffing (Before leaving the work area):

    • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.[2]

    • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Goggles: Remove goggles last.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[4]

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Spill Management and Waste Disposal Plan

Treat all materials contaminated with N-(4-aminophenyl)-2-(azepan-1-yl)acetamide as hazardous waste.

Spill Containment

For a small spill (<1g) inside a chemical fume hood:

  • Ensure your PPE is intact.

  • Cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

  • Carefully scoop the material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Waste Disposal Workflow

Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[1][10]

Waste Stream Decision Pathway

Waste_Disposal Start Material for Disposal q1 Is material contaminated with N-(4-aminophenyl)-2- (azepan-1-yl)acetamide? Start->q1 solid_waste Solid Chemical Waste (e.g., unused compound, contaminated absorbents) q1->solid_waste Yes liquid_waste Liquid Chemical Waste (e.g., reaction mixtures, contaminated solvents) q1->liquid_waste Yes sharps_waste Contaminated Sharps (e.g., needles, pipette tips) q1->sharps_waste Yes non_haz Non-Hazardous Waste (e.g., clean packaging) q1->non_haz No container_solid Seal in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_sharps Place in Puncture-Proof Hazardous Sharps Container sharps_waste->container_sharps

Caption: Decision-making process for segregating waste streams.

All waste containers must be:

  • Clearly Labeled: With the full chemical name and appropriate hazard warnings.

  • Securely Sealed: To prevent leaks or spills.

  • Stored Safely: In a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department.

By adhering to these protocols, you contribute to a safe and responsible research environment, building a foundation of trust in our collective commitment to safety.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2013, April 5). Acetamide Safety Data Sheet.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling - OSHA Safety Training.
  • ECHEMI. (n.d.). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.
  • New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Acetamidoadamantane.
  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS.
  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: N-(2-Aminoethyl)acetamide.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.
  • Princeton University Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Ibercondor. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide.
  • BenchChem. (n.d.). Navigating the Safe Disposal of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Comprehensive Guide.
  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5).

Sources

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